Genevant CL1 monohydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H74ClNO2 |
|---|---|
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
[(6Z,16Z)-12-[(E)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19+,23-20-; |
InChI-Schlüssel |
IDWIVMXUQMJKRB-BQVDXJHVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Genevant CL1 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Genevant CL1 monohydrochloride, an ionizable lipid critical to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics and vaccines. This document details its mechanism of action, summarizes key preclinical and clinical data, and outlines associated experimental methodologies.
Core Concept: The Role of Ionizable Lipids in Nucleic Acid Delivery
This compound, also known as Lipid 10, is a key functional component of lipid nanoparticles designed to encapsulate and deliver nucleic acid payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells. The efficacy of such delivery systems hinges on the ability of the ionizable lipid to address two fundamental challenges: protecting the nucleic acid from degradation in the bloodstream and facilitating its entry into the cytoplasm where it can exert its biological effect.
The mechanism of action of LNP systems formulated with this compound can be understood as a multi-step process:
-
Encapsulation: At a low pH during the formulation process, the amine head group of this compound becomes protonated, conferring a positive charge. This enables the electrostatic complexation with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the formation of a dense core within the LNP.
-
Systemic Circulation: Once administered, the LNP is in a neutral pH environment (physiological pH ~7.4). At this pH, Genevant CL1 is deprotonated and remains largely neutral. This neutrality is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity.
-
Cellular Uptake: LNPs are taken up by cells primarily through endocytosis.
-
Endosomal Escape: Inside the endosome, the pH drops, leading to the protonation of Genevant CL1's amine head group. This positively charged lipid is thought to interact with negatively charged lipids in the endosomal membrane. This interaction disrupts the bilayer structure of the endosomal membrane, potentially forming a non-bilayer hexagonal HII phase, which ultimately leads to the release of the nucleic acid payload into the cytoplasm. A "proton sponge" effect, where the buffering capacity of the ionizable lipid leads to osmotic swelling and rupture of the endosome, has also been proposed as a contributing mechanism.
A structure-activity relationship (SAR) study on Genevant CL1 revealed that its triple-tailed skeleton with medium-length tails (C9 and C10) and increasing degrees of unsaturation in the cis configuration contribute to a cone-shaped molecular architecture. This shape is believed to promote the release of the mRNA cargo.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound is biophysical and does not involve direct interaction with specific signaling pathways. Its function is to deliver its payload, which then engages with cellular machinery. The following diagrams illustrate the general mechanism of LNP-mediated delivery and a typical experimental workflow for evaluating LNP efficacy in vivo.
References
Genevant CL1 Monohydrochloride: A Technical Guide to its Application in Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, synthetic ionizable lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) systems for the delivery of nucleic acid-based therapeutics and vaccines.[1][2] Its unique structural features, including a branched trialkyl hydrophobic domain, contribute to improved fusogenicity and potency, enabling efficient encapsulation and intracellular delivery of payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA). This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with this compound for professionals in the field of drug development.
Core Properties and Mechanism of Action
Genevant CL1 is an ionizable lipid with a pKa of 6.3.[1][2] This property is crucial for its function in LNP-mediated delivery. At a low pH, such as during the formulation process, the tertiary amine of Genevant CL1 becomes protonated, allowing for the efficient encapsulation of negatively charged nucleic acids. Upon administration and circulation at physiological pH (around 7.4), the lipid maintains a near-neutral charge, which reduces potential cytotoxicity.
The delivery of the nucleic acid payload into the target cell is a multi-step process facilitated by the LNP formulation. The proposed mechanism involves the following key stages:
-
Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the acidic environment leads to the protonation of Genevant CL1. This charge reversal is thought to promote the interaction of the LNP with the endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm. The unique cone-shaped molecular architecture of Genevant CL1, resulting from its triple-tailed skeleton, is believed to enhance this process.
-
Payload Action: Once in the cytoplasm, the nucleic acid (e.g., mRNA) is available for the cell's machinery to translate it into a protein (in the case of a vaccine or protein replacement therapy) or to mediate gene silencing (in the case of siRNA).
Applications in Drug Delivery
This compound has demonstrated versatility in various applications, most notably in the fields of vaccines and gene therapies.
-
mRNA Vaccine Delivery: Genevant CL1 is a key component in LNP formulations for mRNA vaccines.[1][2] It has been utilized in the ChulaCov19 COVID-19 vaccine, which has undergone clinical trials. Studies have shown that LNPs formulated with Genevant CL1 can induce robust immune responses.
-
siRNA Delivery: Research has indicated the potential of Genevant CL1-containing LNPs for the systemic delivery of siRNA to the liver, a key target for many gene-silencing therapies.
Quantitative Data Summary
The performance of Genevant CL1-formulated LNPs has been compared to other well-established ionizable lipids in preclinical studies. The following tables summarize key quantitative data from comparative experiments.
| Ionizable Lipid | Encapsulation Efficiency (%) | Size (nm) | Polydispersity Index (PDI) |
| Genevant CL1 (Lipid 10) | >95 | 80-100 | <0.1 |
| SM-102 | >90 | 80-100 | <0.1 |
| DLin-MC3-DMA | >90 | 70-90 | <0.1 |
Table 1: Physicochemical properties of LNPs formulated with different ionizable lipids.
| Ionizable Lipid | In Vivo Luciferase Expression (Total Flux [p/s]) at Injection Site (6h post-IM injection) | In Vivo Luciferase Expression (Total Flux [p/s]) in Liver (6h post-IM injection) |
| Genevant CL1 (Lipid 10) | High | High |
| SM-102 | High | Moderate |
| ALC-0315 | High | High |
| DLin-MC3-DMA | Lower | Lower |
Table 2: Comparative in vivo luciferase expression in mice following intramuscular (IM) injection of mRNA-LNPs formulated with different ionizable lipids.
| Ionizable Lipid | Anti-Hemagglutinin (HA) IgG Titer (Prime-Boost Model) |
| Genevant CL1 (Lipid 10) | Comparable or better than SM-102 and ALC-0315 |
| SM-102 | High |
| ALC-0315 | High |
| DLin-MC3-DMA | Lower |
Table 3: Comparative immunogenicity of mRNA-LNPs in a rodent vaccine model.
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation Protocol
This protocol describes a general method for formulating LNPs containing this compound using a microfluidic mixing technique.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695) (RNase-free)
-
Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a desired molar ratio. A commonly used molar ratio is approximately 50:10:38.5:1.5 (Genevant CL1:DSPC:Cholesterol:DMG-PEG 2000).
-
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the nucleic acid payload in the low pH buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Concentration:
-
The resulting LNP suspension is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acids. The buffer is exchanged to a physiologically compatible buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
-
Characterization:
-
Characterize the formulated LNPs for particle size, polydispersity index (PDI) using dynamic light scattering (DLS), and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vivo Luciferase Expression Protocol
This protocol outlines a method to assess the in vivo delivery efficiency of mRNA-LNPs using a luciferase reporter gene in a mouse model.
Materials:
-
Luciferase mRNA-LNP formulation
-
Female BALB/c mice (6-8 weeks old)
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or equivalent
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Administration of mRNA-LNPs:
-
Administer the luciferase mRNA-LNP formulation to the mice via the desired route (e.g., intramuscular or intravenous injection). The dose will depend on the specific study design.
-
-
Bioluminescence Imaging:
-
At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.
-
Administer D-luciferin substrate via intraperitoneal injection (typically 150 mg/kg).
-
After a short incubation period (e.g., 10-15 minutes) to allow for substrate distribution, place the anesthetized mice in the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time may need to be optimized based on the signal intensity.
-
-
Data Analysis:
-
Quantify the bioluminescent signal (total flux in photons/second) in regions of interest (ROIs), such as the injection site and major organs (e.g., liver, spleen), using the imaging software.
-
Visualizations
Signaling Pathway: LNP Uptake and Endosomal Escape
Caption: Cellular uptake and endosomal escape of a Genevant CL1 LNP.
Experimental Workflow: LNP Formulation and In Vivo Evaluation
Caption: Workflow for LNP formulation and in vivo evaluation.
References
In-Depth Technical Guide: Physicochemical Properties of Genevant CL1 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Genevant CL1 monohydrochloride, a critical component in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics and vaccines. A key parameter governing the efficacy of such delivery systems is the apparent pKa of the ionizable lipid, which dictates the encapsulation and subsequent release of the mRNA payload.
Physicochemical Data of this compound
This compound is an ionizable lipid essential for the effective delivery of mRNA.[1][2] Its defining characteristic is its apparent pKa value, which is crucial for the pH-responsive behavior of the lipid nanoparticle formulations.
| Parameter | Value | Reference |
| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester | [3] |
| Synonyms | Genevant CL1, Lipid 10 | [2][3] |
| Molecular Formula | C39H73NO2 | [4][5] |
| Molecular Weight | 588.00 g/mol | [4][5] |
| CAS Number | 1450888-71-7 | [4][5] |
| Apparent pKa | 6.3 | [1][2][6] |
The Critical Role of pKa in mRNA Delivery
The apparent pKa of an ionizable lipid within a lipid nanoparticle is a pivotal factor for successful mRNA delivery. An optimal pKa value, typically in the range of 6 to 7, allows for efficient encapsulation of negatively charged mRNA at a low pH during formulation.[7] Upon administration and circulation in the physiological environment (pH ~7.4), the lipid remains largely neutral, minimizing non-specific interactions and potential toxicity.
Following endocytosis into the target cell, the LNP is trafficked into the endosome, where the pH progressively decreases. As the endosomal pH drops below the pKa of the ionizable lipid, the lipid becomes protonated (cationic). This charge reversal is thought to destabilize the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.
Experimental Determination of Apparent pKa
The apparent pKa of ionizable lipids within an LNP formulation is most commonly determined using a fluorescence-based assay with the probe 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS). TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent when it partitions into the hydrophobic core of the LNP, a process driven by electrostatic interactions with the protonated, cationic form of the ionizable lipid at low pH.
Experimental Protocol: TNS Fluorescence Assay
The following protocol outlines a general method for determining the apparent pKa of an LNP formulation containing an ionizable lipid like Genevant CL1.
Materials:
-
Lipid nanoparticle (LNP) suspension containing Genevant CL1.
-
A series of buffers with varying pH values (e.g., citrate (B86180), phosphate (B84403), and borate (B1201080) buffers) covering a range from approximately pH 3 to 9.
-
2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) stock solution.
-
Fluorometer.
-
96-well microplate (black, for fluorescence measurements).
Procedure:
-
Preparation of Buffers: Prepare a range of buffers with precise pH values. It is common to use citrate buffer for the acidic range (pH 3-6), phosphate buffer for the near-neutral range (pH 6-8), and borate or Tris buffer for the alkaline range (pH 8-9).[8][9]
-
Sample Preparation: In a 96-well plate, aliquot the LNP suspension into wells containing the different pH buffers.
-
TNS Addition: Add the TNS stock solution to each well to a final concentration that is optimized for the assay (e.g., 1-10 µM).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow for equilibration.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer. The excitation and emission wavelengths for TNS are typically around 321 nm and 447 nm, respectively.[9]
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The resulting data should form a sigmoidal curve.
-
Normalize the fluorescence data, setting the maximum fluorescence to 100% and the minimum to 0%.
-
The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[8][9] This can be determined by fitting the data to a sigmoidal dose-response curve.
-
Below is a diagram illustrating the workflow for the experimental determination of the apparent pKa of an LNP formulation.
Caption: Workflow for the determination of the apparent pKa of lipid nanoparticles using the TNS fluorescence assay.
Signaling and Cellular Uptake Pathway
While specific signaling pathways directly triggered by Genevant CL1 itself are not the primary focus of its function, its role is integral to the broader pathway of mRNA delivery and subsequent protein expression. The logical flow of this process is depicted below.
Caption: Generalized pathway of mRNA delivery by a Genevant CL1-containing lipid nanoparticle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 4. Genevant CL1 | C39H73NO2 | CID 89775021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]
- 6. CL1, 1450888-71-7 | BroadPharm [broadpharm.com]
- 7. c.web.umkc.edu [c.web.umkc.edu]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
The Pivotal Role of Genevant's CL1 Ionizable Lipid in Advanced LNP Formulations: A Technical Guide
For Immediate Release
In the rapidly advancing field of nucleic acid therapeutics, the development of safe and effective delivery systems remains a critical challenge. Genevant Sciences, a leader in lipid nanoparticle (LNP) technology, has developed CL1 (also known as Lipid 10), a novel, unsaturated, trialkyl ionizable lipid that has demonstrated significant versatility and high performance in the formulation of LNPs for both therapeutic and vaccine applications. This technical guide provides an in-depth analysis of CL1's role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Introduction to Genevant CL1: A Novel Ionizable Lipid
Genevant CL1 is a key component in modern LNP delivery platforms, designed to efficiently encapsulate and deliver nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA) to target cells. As an ionizable lipid, its charge is pH-dependent; it is cationic at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation, and it becomes neutral at physiological pH, which reduces toxicity in circulation.[1][2] The pKa of CL1 is approximately 6.3, a property that is crucial for its function in endosomal escape.[3][4]
Chemical and Physical Properties of Genevant CL1:
| Property | Value | Source |
| Chemical Formula | C39H73NO2 | MedchemExpress |
| Molecular Weight | 588.00 g/mol | MedchemExpress |
| CAS Number | 1450888-71-7 | MedchemExpress |
| pKa | 6.3 | MedchemExpress |
The Core Function of CL1 in LNP-Mediated Delivery
The efficacy of an LNP delivery system is largely dictated by its ionizable lipid component. CL1 plays a multifaceted role in this process, from particle formation to intracellular payload release.
-
Nucleic Acid Encapsulation: During the LNP formulation process, which typically involves the rapid mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer (low pH) phase, the tertiary amine of CL1 becomes protonated.[5] This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, driving the self-assembly of the lipids and nucleic acid into a stable, condensed core.[1]
-
Endosomal Escape: Once an LNP is taken up by a target cell via endocytosis, it is trafficked into an endosome. The endosome's internal environment is acidic (pH 5.5-6.5). In this acidic environment, CL1 again becomes protonated, acquiring a positive charge. This is thought to disrupt the endosomal membrane through interaction with anionic lipids in the endosomal membrane, leading to a phase change from a bilayer to a hexagonal H II phase.[1] This destabilization of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can be translated (in the case of mRNA) or engage with the RNA-induced silencing complex (in the case of siRNA).[2][5]
-
Modulating Potency and Tolerability: The unique trialkyl hydrophobic domain structure of CL1 is hypothesized to improve the fusogenicity of the LNP, enhancing endosomal escape and, consequently, the potency of the therapeutic.[6] Furthermore, studies have shown that LNPs formulated with CL1 are well-tolerated, even with repeat dosing.[6]
LNP Formulation and Experimental Protocols
The production of CL1-containing LNPs typically utilizes microfluidic mixing technology to ensure precise control over particle size and polydispersity, leading to reproducible formulations.
General LNP Formulation Protocol via Microfluidic Mixing
A standard protocol for formulating LNPs involves a microfluidic device where two streams are rapidly mixed.
-
Preparation of Solutions:
-
Organic Phase: The lipid components, including Genevant CL1, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000), are dissolved in ethanol. A common molar ratio for these components is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[7]
-
Aqueous Phase: The nucleic acid payload (mRNA or siRNA) is dissolved in a low pH buffer, such as a citrate (B86180) buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
The organic and aqueous solutions are pumped into a microfluidic mixing chamber (e.g., a Y-junction or T-junction mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[6] The rapid mixing causes a change in solvent polarity, triggering the self-assembly of the lipids and nucleic acid into LNPs.
-
-
Purification and Concentration:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4).
-
Ethanol is removed, and the buffer is exchanged to the final formulation buffer using tangential flow filtration (TFF) or dialysis.
-
The purified LNPs are then concentrated to the desired final concentration and sterile-filtered.
-
Key LNP Characterization Assays
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by electrophoretic light scattering to assess surface charge.
-
Nucleic Acid Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay, such as the RiboGreen assay. The fluorescence is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).
-
Lipid Concentration: Determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD).
Quantitative Performance Data of CL1-LNP Formulations
Studies by Genevant scientists have compared the performance of CL1 (Lipid 10) with benchmark ionizable lipids used in FDA-approved products, such as DLin-MC3-DMA (in Onpattro®), SM-102 (in Moderna's COVID-19 vaccine), and ALC-0315 (in Pfizer-BioNTech's COVID-19 vaccine).
Physicochemical Properties
LNPs formulated with CL1 consistently show favorable physicochemical characteristics for in vivo applications.
| Formulation | Ionizable Lipid | Mean Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LNP-CL1 | Genevant CL1 (Lipid 10) | ~80 | < 0.1 | > 95% |
| LNP-MC3 | DLin-MC3-DMA | ~80 | < 0.1 | > 95% |
(Data are representative values from literature)
In Vivo Therapeutic Efficacy (siRNA Delivery)
When formulated with siRNA targeting transthyretin (TTR), CL1-LNPs demonstrated significantly greater gene silencing in rodents compared to LNPs with the benchmark lipid DLin-MC3-DMA.[6]
| Treatment Group (0.3 mg/kg siRNA) | Mean Residual TTR Protein (%) |
| PBS (Control) | 100 |
| LNP-MC3 | ~40 |
| LNP-CL1 | < 20 |
(Data are representative values from literature)
In Vivo Protein Expression (mRNA Delivery)
For systemic mRNA delivery, CL1-LNPs showed superior protein expression in the liver compared to other well-known ionizable lipids. Following a single intravenous dose of human erythropoietin (hEPO) mRNA in mice, CL1-LNP formulations yielded significantly higher levels of secreted hEPO protein in the plasma.[8]
| Exemplary Formulation (0.5 mg/kg hEPO mRNA) | Ionizable Lipid | Molar Ratio (PEG:CL:Chol:DSPC) | Mean hEPO (mU/mL) |
| Patisiran Composition | MC3 | 1.5:50.0:38.5:10.0 | 42,230 |
| Exemplary Formulation 3 | CL1 | 1.7:47.5:40.9:10.0 | 1,554,959 |
| Exemplary Formulation 5 | CL2 (another proprietary lipid) | 1.6:54.6:32.8:10.9 | 2,121,282 |
(Data from patent literature)[8]
Vaccine Immunogenicity (mRNA Vaccine Application)
In a rodent vaccine model using hemagglutinin (HA) mRNA, intramuscular administration of CL1-LNPs elicited comparable or higher anti-HA IgG titers compared to LNPs formulated with lipids used in approved COVID-19 vaccines.[9] This highlights CL1's versatility for vaccine applications.[5]
| LNP Formulation (5 µg HA mRNA) | Ionizable Lipid | Anti-HA IgG Titer (GeoMean) |
| LNP-SM102 | SM-102 | Lower than LNP-CL1 |
| LNP-ALC0315 | ALC-0315 | Similar to LNP-CL1 |
| LNP-MC3 | DLin-MC3-DMA | Similar to LNP-CL1 |
| LNP-CL1 | Genevant CL1 (Lipid 10) | High |
(Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023)[6][9]
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams outline the LNP formulation workflow and the critical mechanism of endosomal escape.
References
- 1. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. US20220001029A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
- 9. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]
Genevant CL1 for mRNA and siRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant Sciences' CL1 lipid is a novel, ionizable lipid that forms the core of their advanced lipid nanoparticle (LNP) delivery platform. This technology is engineered for the efficient and safe delivery of both messenger RNA (mRNA) and small interfering RNA (siRNA) therapeutics. The CL1 lipid, also referred to in scientific literature as Lipid 10, has demonstrated significant potential in preclinical studies, showcasing enhanced efficacy compared to established lipid benchmarks.[1][2] This technical guide provides an in-depth overview of the Genevant CL1 LNP platform, including its composition, mechanism of action, performance data, and detailed experimental protocols for its application.
Core Technology: The CL1 Lipid Nanoparticle
Genevant's LNP platform is a multi-component system designed to encapsulate and protect nucleic acid payloads, facilitate their delivery into target cells, and ensure their release into the cytoplasm to exert their therapeutic effect.
Composition of CL1 LNPs
The CL1 LNPs are typically composed of four key components:
-
Ionizable Cationic Lipid (Genevant CL1): At the heart of the platform is the CL1 lipid (pKa = 6.3).[3] This lipid is positively charged at a low pH, which is crucial for encapsulating negatively charged nucleic acids during formulation. At physiological pH (around 7.4), it is nearly neutral, which reduces potential toxicity. The transition to a positively charged state within the acidic environment of the endosome is a key trigger for endosomal escape.
-
Phospholipid: A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), is included to provide structural stability to the nanoparticle.
-
Cholesterol: Cholesterol is incorporated to further stabilize the LNP structure and can play a role in the fusion of the LNP with the endosomal membrane.
-
PEG-Lipid: A polyethylene (B3416737) glycol-lipid conjugate is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and opsonization, thereby prolonging circulation time in the body.
Mechanism of Action: Cellular Uptake and Endosomal Escape
The delivery of mRNA and siRNA to the cytoplasm of target cells via CL1 LNPs involves a multi-step process:
-
Systemic Circulation and Targeting: Following administration, CL1 LNPs circulate in the bloodstream. They can passively accumulate in tissues with fenestrated endothelia, such as the liver.
-
Cellular Uptake: The primary mechanism of cellular entry is through endocytosis. Apolipoprotein E (ApoE) present in the serum can adsorb to the surface of the LNPs, mediating their uptake via the low-density lipoprotein receptor (LDLR) expressed on the surface of target cells, particularly hepatocytes.
-
Endosomal Trafficking and Acidification: Once inside the cell, the LNPs are enclosed within endosomes. As the endosome matures from an early to a late endosome, its internal environment becomes progressively more acidic.
-
Endosomal Escape: The decrease in pH causes the protonation of the ionizable CL1 lipid, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the encapsulated mRNA or siRNA into the cytoplasm.
Performance Data: mRNA and siRNA Delivery
Preclinical studies have demonstrated the versatility and potency of the Genevant CL1 LNP platform for both mRNA and siRNA applications.
siRNA Delivery: Gene Silencing
In a study comparing the in vivo efficacy of various ionizable lipids, LNPs formulated with CL1 (Lipid 10) demonstrated significantly greater silencing of the transthyretin (TTR) gene in mice compared to LNPs formulated with the benchmark lipid DLin-MC3-DMA.[1][2]
| Parameter | Genevant CL1 (Lipid 10) LNP | DLin-MC3-DMA LNP |
| Target Gene | Transthyretin (TTR) | Transthyretin (TTR) |
| Dose | 0.01 mg/kg (IV) | 0.01 mg/kg (IV) |
| TTR mRNA Knockdown | >95% | ~80% |
| Table 1: Comparative in vivo TTR gene silencing in mice 48 hours post-intravenous administration. Data interpretation based on graphical representation from Lam et al. (2023).[2] |
mRNA Delivery: Protein Expression
The CL1 LNP platform has also been shown to be highly effective for the delivery of mRNA, leading to robust protein expression. In comparative studies, CL1 LNPs demonstrated superior liver delivery of enhanced Green Fluorescent Protein (eGFP) mRNA compared to other established ionizable lipids.[1][2]
| Parameter | Genevant CL1 (Lipid 10) LNP | SM-102 LNP | ALC-0315 LNP | DLin-MC3-DMA LNP |
| mRNA Payload | eGFP | eGFP | eGFP | eGFP |
| Dose | 1 mg/kg (IV) | 1 mg/kg (IV) | 1 mg/kg (IV) | 1 mg/kg (IV) |
| Liver eGFP Expression (ng/mg tissue) | ~2500 | ~1500 | ~1000 | ~500 |
| Table 2: Comparative in vivo eGFP expression in mouse liver 24 hours post-intravenous administration. Data interpretation based on graphical representation from Lam et al. (2023).[2] |
mRNA Vaccine Application: Immunogenicity
In a prime-boost hemagglutinin (HA) rodent vaccine model, intramuscular administration of CL1 (Lipid 10)-formulated mRNA elicited comparable or superior antibody titers to LNP compositions utilizing the clinically approved lipids SM-102 and ALC-0315.[1][2]
| Dose (µg) | Genevant CL1 (Lipid 10) LNP | SM-102 LNP | ALC-0315 LNP |
| 0.2 | ~1 x 10⁵ | ~5 x 10⁴ | ~1 x 10⁵ |
| 1.0 | ~5 x 10⁵ | ~1 x 10⁵ | ~5 x 10⁵ |
| 5.0 | ~1 x 10⁶ | ~2 x 10⁵ | ~1 x 10⁶ |
| Table 3: Comparative anti-HA IgG antibody titers in mice 28 days after initial intramuscular immunization. Data interpretation based on graphical representation from Lam et al. (2023).[4] |
Experimental Protocols
The following sections detail the methodologies for key experiments involving the Genevant CL1 LNP platform.
LNP Formulation Workflow
The formulation of CL1 LNPs typically involves a rapid mixing process, such as microfluidic mixing, to ensure the formation of uniform and monodisperse nanoparticles.
References
Genevant CL1 Monohydrochloride: A Technical Guide to a Versatile Ionizable Lipid for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, proprietary ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid payloads. Its unique trialkyl structure is designed to remain neutral at physiological pH, minimizing toxicity, while becoming protonated in the acidic environment of the endosome to facilitate the efficient release of genetic material into the cytoplasm. This technical guide provides an in-depth overview of the discovery, development, and characterization of Genevant CL1, offering valuable data and experimental insights for researchers in the field of nucleic acid therapeutics.
Developed by Genevant Sciences, CL1 has shown versatility in preclinical studies, proving effective for both systemic delivery of siRNA and mRNA for therapeutic applications and intramuscular administration for vaccines.[1][2] Studies have indicated that LNPs formulated with Genevant CL1 can achieve greater gene silencing and are better tolerated than those using the benchmark lipid DLin-MC3-DMA.[1][3] Furthermore, it has demonstrated superior liver delivery of mRNA compared to other established ionizable lipids.[1][3]
Physicochemical and In Vivo Performance Data
The following tables summarize the key quantitative data from preclinical studies involving Genevant CL1 (Lipid 10), comparing its performance with other well-established ionizable lipids.
Table 1: Physicochemical Properties of Lipid Nanoparticles
| Ionizable Lipid | Payload | pKa | Size (nm) | PDI | Encapsulation Efficiency (%) |
| Genevant CL1 (Lipid 10) | siRNA | 6.3 | 66 | 0.06 | >95 |
| Genevant CL1 (Lipid 10) | mRNA | 6.3 | 85 | 0.16 | >95 |
| DLin-MC3-DMA | siRNA | 6.4 | 67 | 0.06 | >95 |
| DLin-MC3-DMA | mRNA | 6.4 | 81 | 0.17 | >95 |
| SM-102 | mRNA | 6.7 | 89 | 0.13 | >95 |
| ALC-0315 | mRNA | 6.1 | 86 | 0.14 | >95 |
Data extracted from Lam et al., 2023.[4]
Table 2: In Vivo siRNA-Mediated Gene Silencing in Rodents
| Ionizable Lipid | Dose (mg/kg) | Target Gene | Residual TTR Protein (%) |
| Genevant CL1 (Lipid 10) | 0.03 | Transthyretin (TTR) | ~20 |
| Genevant CL1 (Lipid 10) | 0.1 | Transthyretin (TTR) | <10 |
| DLin-MC3-DMA | 0.03 | Transthyretin (TTR) | ~60 |
| DLin-MC3-DMA | 0.1 | Transthyretin (TTR) | ~25 |
Data represents serum protein levels 72 hours post-intravenous administration in mice. Adapted from Lam et al., 2023.[1]
Table 3: In Vivo mRNA Expression in Rodents (Intramuscular Administration)
| Ionizable Lipid | Dose (µg) | Reporter Gene | Expression (Total Flux, p/s) |
| Genevant CL1 (Lipid 10) | 5 | Firefly Luciferase (fLuc) | ~1.5 x 10^9 |
| SM-102 | 5 | Firefly Luciferase (fLuc) | ~7.5 x 10^8 |
| ALC-0315 | 5 | Firefly Luciferase (fLuc) | ~5.0 x 10^8 |
Data represents bioluminescence imaging 6 hours after a single intramuscular dose of LNP-formulated fLuc mRNA. Adapted from Lam et al., 2023.[5]
Table 4: Vaccine Immunogenicity in Rodents (Hemagglutinin mRNA)
| Ionizable Lipid | Prime Dose (µg) | Boost Dose (µg) | Anti-HA IgG Titer (Day 35) |
| Genevant CL1 (Lipid 10) | 10 | 2 | ~10^5 |
| SM-102 | 10 | 2 | ~5 x 10^4 |
| ALC-0315 | 10 | 2 | ~3 x 10^4 |
Data represents antibody titers following a prime-boost vaccination regimen in a rodent model. Adapted from Lam et al., 2023.[2]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the development and characterization of Genevant CL1-formulated LNPs.
LNP Formulation via Microfluidics
This protocol describes the standard method for producing LNPs with a consistent size and high encapsulation efficiency.
-
Materials:
-
Ionizable lipid (e.g., Genevant CL1), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (B145695).
-
Nucleic acid (siRNA or mRNA) dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the nucleic acid solution in the low pH buffer.
-
Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Nucleic Acid Encapsulation Efficiency:
-
This is determined using a fluorescent dye exclusion assay, such as the RiboGreen assay.[6][7]
-
Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.
-
Procedure:
-
Prepare a standard curve of the nucleic acid in the appropriate buffer.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and expose all nucleic acids.
-
To the other set of wells, add buffer without detergent to measure the fluorescence of unencapsulated nucleic acid.
-
Add the RiboGreen reagent to all wells.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~480/~520 nm).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100
-
-
In Vivo siRNA-Mediated Gene Silencing in Rodents
-
Animal Model: Typically, C57BL/6 mice are used.
-
Procedure:
-
Administer the siRNA-LNP formulations intravenously (IV) via the tail vein at the desired doses.
-
At a predetermined time point (e.g., 72 hours) post-administration, collect blood samples via cardiac puncture.
-
Isolate serum from the blood samples.
-
Quantify the target protein levels in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Normalize the protein levels to a control group treated with a non-targeting siRNA or saline.
-
In Vivo mRNA Delivery and Expression in Rodents
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Payload: mRNA encoding a reporter protein, such as Firefly Luciferase (fLuc).
-
Procedure:
-
Administer the mRNA-LNP formulations via the desired route (e.g., intramuscularly for vaccines, intravenously for systemic delivery).[8][9]
-
At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Administer the substrate for the reporter protein (e.g., D-luciferin for fLuc) via intraperitoneal injection.[8]
-
Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
-
Quantify the signal intensity (total flux in photons/second) in the region of interest (e.g., injection site or liver).
-
Visualizations
Conceptual Signaling Pathway: LNP Uptake and Endosomal Escape
Caption: LNP uptake, endosomal acidification, and payload release.
Experimental Workflow for Novel Ionizable Lipid Evaluation
Caption: From lipid synthesis to in vivo functional assessment.
References
- 1. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 3. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 6. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Safety Landscape of Genevant CL1 Monohydrochloride: A Technical Overview
For Immediate Release
VANCOUVER, BC & CAMBRIDGE, MA – Genevant Sciences, a leading company in the development of nucleic acid delivery systems, has developed CL1 monohydrochloride, also known as Lipid 10, an ionizable lipid that is a critical component of lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics and vaccines. This technical guide provides an overview of the publicly available safety and toxicology profile of Genevant CL1 monohydrochloride, aimed at researchers, scientists, and drug development professionals.
This compound is a cationic trialkyl lipid that plays a pivotal role in the efficacy of LNP-mediated mRNA delivery. Its ionizable nature facilitates the encapsulation of negatively charged mRNA molecules and their subsequent release into the cytoplasm of target cells. Notably, this lipid is a key ingredient in the LNP formulation of the ChulaCov19 COVID-19 vaccine.
Preclinical Safety and Toxicology Data
Detailed quantitative safety and toxicology data for this compound remains largely proprietary. However, insights can be gleaned from related studies and general knowledge of ionizable lipids used in LNP platforms.
A study evaluating a novel ionizable lipid, referred to as "Lipid-1," which may share structural similarities with Genevant's portfolio, provides some of the most relevant publicly available safety data. In this preclinical study, a No Observed Adverse Effect Level (NOAEL) was established in rabbits.
| Parameter | Value | Species | Study Details | Citation |
| No Observed Adverse Effect Level (NOAEL) | 250 µg mRNA/injection | Rabbit | Intramuscular injection of an mRNA vaccine formulated with an LNP containing "Lipid-1". |
Furthermore, preliminary toxicological assessments have suggested a favorable safety profile for LNP formulations containing lipids of this class. An important aspect of safety evaluation for new excipients like ionizable lipids is the assessment of potential liver toxicity. One available data point suggests a lack of significant liver enzyme (ALT/AST) elevation in rats treated with LNP formulations containing Genevant CL1 (Lipid 10).
Biodistribution studies are crucial for understanding the in vivo fate of LNPs. Research on LNPs formulated with a piperazine (B1678402) head group-containing lipid, identified as lipid 10, has indicated a high level of accumulation in the spleen.
Experimental Methodologies
While specific, detailed experimental protocols for the safety assessment of this compound are not publicly available, a general understanding of the methodologies employed in the preclinical evaluation of ionizable lipid-based LNPs can be described.
In Silico and In Vitro Genotoxicity Assessment Workflow
The initial safety evaluation of novel lipids often involves computational and in vitro screening to predict and assess their potential for genotoxicity.
In Vivo Toxicity Study Workflow
Preclinical in vivo studies are essential to understand the systemic effects of LNP formulations. A typical workflow for a single-dose toxicity study is outlined below.
Concluding Remarks
The available data, though limited, suggests that this compound has a safety profile that supports its use in mRNA-based therapeutics and vaccines. As with all novel pharmaceutical excipients, a comprehensive understanding of its safety and toxicology is critical for its successful clinical translation. The information presented here is based on publicly accessible data and is intended to provide a high-level overview for the scientific community. For detailed and specific safety data, direct engagement with the manufacturer or reference to regulatory filings would be necessary.
Methodological & Application
Application Notes and Protocols for the Preparation of Genevant CL1 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant's CL1 is a cutting-edge ionizable lipid designed for the efficient delivery of messenger RNA (mRNA) in lipid nanoparticle (LNP) formulations.[1][2] Its unique chemical structure facilitates high encapsulation efficiency, remarkable stability, and potent in vivo performance, making it an excellent candidate for the development of mRNA-based vaccines and therapeutics.[2] The ionizable nature of CL1 is central to its mechanism of action; it remains neutral at physiological pH, minimizing toxicity, but becomes positively charged within the acidic environment of the endosome. This pH-triggered charge reversal is crucial for the endosomal escape of the mRNA payload, allowing it to reach the cytoplasm where it can be translated into the protein of interest.
These application notes provide detailed protocols for the preparation and characterization of Genevant CL1 LNPs, enabling researchers to harness the full potential of this advanced delivery vehicle.
Physicochemical Properties of Genevant CL1
A comprehensive understanding of the physicochemical properties of the constituent lipids is fundamental to the successful formulation of LNPs.
| Property | Value | Reference |
| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z )-1,2-di-(4Z )-4-decen-1-yl-6-dodecen-1-yl ester | MedchemExpress |
| Synonyms | Lipid 10 | [2] |
| CAS Number | 1450888-71-7 | [1] |
| Molecular Formula | C39H73NO2 | [1] |
| Molecular Weight | 588.00 g/mol | [1] |
| pKa | 6.3 | [1] |
Representative Characteristics of Genevant CL1 LNPs
The following table summarizes the typical physicochemical characteristics of LNPs formulated with Genevant CL1 and other standard lipid components. These values are representative and may vary depending on the specific formulation parameters, such as the lipid composition, N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA), and the manufacturing process.
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Electrophoretic Light Scattering (ELS) |
| Morphology | Spherical, with an electron-dense core | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol (B145695).
Materials:
-
Genevant CL1 (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)
-
200 proof ethanol (anhydrous)
-
Sterile, RNase-free microcentrifuge tubes or glass vials
Procedure:
-
Bring all lipids to room temperature before use.
-
Prepare individual stock solutions of each lipid in 200 proof ethanol at the desired concentrations (e.g., 10-50 mM).
-
For DSPC and cholesterol, gentle warming (up to 65°C) may be required to facilitate complete dissolution.
-
Vortex each solution until the lipids are fully dissolved and the solution is clear.
-
Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage in tightly sealed containers to prevent solvent evaporation.
In Vitro Transcription of mRNA
Objective: To synthesize high-quality mRNA for encapsulation into LNPs.
Materials:
-
Linearized DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP or a modified nucleotide like N1-methylpseudouridine-5'-triphosphate)
-
RNase inhibitor
-
DNase I
-
Transcription buffer
-
Purification kit (e.g., spin column-based)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Set up the in vitro transcription reaction in a sterile, RNase-free tube by adding the components in the following order: nuclease-free water, transcription buffer, rNTPs, RNase inhibitor, linearized DNA template, and finally T7 RNA Polymerase.
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water or a low-salt buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
-
Store the purified mRNA at -80°C.
Preparation of Genevant CL1 LNPs
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a widely used method for producing uniform and reproducible nanoparticles. A T-junction mixing method can also be employed and follows a similar principle of rapid mixing.
Materials:
-
Lipid stock solutions (Genevant CL1, DSPC, Cholesterol, DMG-PEG 2000 in ethanol)
-
Purified mRNA in 10 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr) and microfluidic cartridge
-
Syringe pumps
-
Sterile, RNase-free syringes and tubing
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for ionizable lipid-based LNPs is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Add 200 proof ethanol to achieve the final desired total lipid concentration (e.g., 10-25 mM).
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the purified mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0). The final concentration will depend on the target N/P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another syringe.
-
Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (FRR) between the aqueous and organic phases (typically 3:1).
-
Set the total flow rate (TFR) to control the mixing time and resulting particle size. Higher TFRs generally lead to smaller particles.
-
Initiate the pumps to mix the two solutions through the microfluidic cartridge.
-
Collect the resulting LNP dispersion from the outlet.
-
-
Downstream Processing (Buffer Exchange and Concentration):
-
To remove the ethanol and raise the pH to a neutral level, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.
-
Alternatively, a TFF system can be used for more rapid buffer exchange and concentration.
-
After dialysis/TFF, the LNP solution can be concentrated to the desired final concentration using centrifugal filter units.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the Genevant CL1 LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of Genevant CL1 LNPs
Objective: To determine the size distribution of the LNPs.
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS measurement.
-
Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Ensure the PDI is below 0.2, which indicates a monodisperse and homogeneous population of nanoparticles.
Objective: To determine the surface charge of the LNPs.
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.
-
At neutral pH, the zeta potential should be near-neutral or slightly negative, which is desirable for in vivo applications to minimize non-specific interactions.
Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.
Procedure:
-
Use a Quant-iT RiboGreen assay or a similar fluorescence-based assay.
-
Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated (free) mRNA.
-
In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Measure the fluorescence to determine the total amount of mRNA.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Experimental Workflow for CL1 LNP Preparation
Caption: Workflow for the preparation and characterization of Genevant CL1 LNPs.
Mechanism of Endosomal Escape
Caption: The endosomal escape mechanism of Genevant CL1 LNPs.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size or High PDI | - Inefficient mixing- Aggregation of lipids or LNPs- Suboptimal flow rates | - Increase the total flow rate during microfluidic mixing.- Ensure lipid solutions are fully dissolved and clear before mixing.- Optimize the flow rate ratio. |
| Low Encapsulation Efficiency | - Poor quality mRNA- Incorrect pH of the aqueous buffer- Suboptimal N/P ratio | - Verify the integrity and purity of the mRNA.- Ensure the pH of the citrate buffer is around 4.0.- Optimize the N/P ratio by adjusting the mRNA concentration. |
| LNP Instability (Aggregation over time) | - Incomplete removal of ethanol- Insufficient PEGylation- Improper storage conditions | - Ensure thorough dialysis or TFF.- Optimize the molar percentage of the PEG-lipid.- Store LNPs at the recommended temperature (4°C for short-term, -80°C for long-term). |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preparation and characterization of Genevant CL1 lipid nanoparticles. By following these detailed procedures, researchers can effectively formulate high-quality mRNA-LNPs for a wide range of research and therapeutic applications. The robust performance of Genevant CL1, coupled with optimized formulation strategies, paves the way for the next generation of mRNA-based medicines.
References
Application Notes and Protocols for Microfluidic Mixing of Genevant CL1 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of lipid nanoparticles (LNPs) incorporating Genevant's CL1 ionizable lipid using microfluidic mixing techniques. The information is intended to guide researchers in developing robust and scalable processes for encapsulating nucleic acids, such as mRNA and siRNA, for therapeutic applications.
Introduction to Microfluidic Mixing for LNP Formulation
Microfluidic technologies offer precise control over the nanoprecipitation process, leading to the formation of LNPs with uniform size, low polydispersity, and high encapsulation efficiency.[1] The rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous nucleic acid solution is the cornerstone of this process.[2] This rapid solvent exchange triggers the self-assembly of lipids around the nucleic acid cargo, forming the LNP structure.[1]
The key advantages of using microfluidics for LNP formulation include:
-
Reproducibility: Consistent LNP characteristics from batch to batch.[3]
-
Scalability: Seamless transition from laboratory-scale screening to large-scale manufacturing.[4][5]
-
Control over Physicochemical Properties: Tunable particle size and polydispersity by adjusting process parameters.[6][7]
-
High Encapsulation Efficiency: Efficient entrapment of the nucleic acid payload, often exceeding 90%.[8][9]
Genevant's CL1 is a novel trialkyl ionizable lipid that has demonstrated superior performance in delivering mRNA to the liver compared to other ionizable lipids.[2][10] Its pKa of 6.3 is crucial for effective encapsulation at acidic pH and subsequent endosomal escape and payload release within the cell.[11]
Common Microfluidic Mixing Methods
Several microfluidic mixer designs are employed for LNP formulation, each with distinct principles of operation.
Staggered Herringbone Micromixer (SHM)
The SHM is a widely used passive micromixer that induces chaotic advection by creating grooves on the channel floor.[4] This structure generates transverse flow, rapidly folding and stretching the fluid streams, which significantly enhances mixing efficiency at low Reynolds numbers.[1] The NanoAssemblr™ platform frequently utilizes SHM technology.[12]
-
Advantages: Excellent mixing efficiency, reproducible LNP formation, and well-characterized performance.
-
Disadvantages: Can be prone to clogging at high lipid concentrations.[1]
T-Junction and Y-Junction Mixers
These are simpler designs where two fluid streams converge at a T- or Y-shaped intersection.[12] Mixing is primarily diffusion-based at low flow rates but can become more efficient at higher flow rates that induce turbulence.[2]
-
Advantages: Simple design and fabrication.
-
Disadvantages: Mixing can be less efficient than in SHM, potentially leading to larger and more polydisperse LNPs.
Microfluidic Hydrodynamic Focusing (MHF)
In MHF, a central stream containing the lipid-ethanol solution is sheathed by two flanking streams of the aqueous phase. This compresses the central stream, reducing the diffusion distance and accelerating mixing.[1]
-
Advantages: Precise control over the mixing interface and tunable particle size.
-
Disadvantages: The final product is diluted due to the high flow rate ratio of the sheathing fluid.[13]
Experimental Protocols
While a specific protocol for Genevant CL1 is proprietary, the following detailed protocols for formulating LNPs with ionizable lipids using a staggered herringbone micromixer can be adapted and optimized for CL1.
Preparation of Precursor Solutions
3.1.1. Lipid Precursor Solution (Organic Phase)
-
Component Stock Solutions: Prepare individual stock solutions of Genevant CL1, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol (B145695).[14] Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[15]
-
Lipid Mixture: In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[16][17]
-
Final Dilution: Add 100% ethanol to the lipid mixture to achieve the desired final lipid concentration.
3.1.2. Nucleic Acid Solution (Aqueous Phase)
-
Buffer Preparation: Prepare a low pH aqueous buffer, such as 10-50 mM sodium acetate (B1210297) or sodium citrate, with a pH of 4.0-5.0.[18] This acidic environment ensures the ionizable lipid is protonated for effective complexation with the negatively charged nucleic acid.
-
Nucleic Acid Dilution: Thaw the mRNA or siRNA stock solution on ice. Dilute the nucleic acid in the prepared acidic buffer to the desired concentration. Ensure all materials are RNase-free.[18]
Microfluidic Mixing Procedure (Staggered Herringbone Micromixer)
-
System Priming: Prime the microfluidic system (e.g., NanoAssemblr® Benchtop) with 100% ethanol followed by the aqueous buffer to remove any air bubbles and equilibrate the channels.[15]
-
Loading Solutions: Load the lipid precursor solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set Flow Parameters:
-
Total Flow Rate (TFR): This is the combined flow rate of both solutions. Higher TFRs generally lead to smaller LNPs. A typical starting range is 4-20 mL/min.[7][19]
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate. A common FRR is 3:1 (Aqueous:Organic).[7][19]
-
-
Initiate Mixing: Start the pumps to initiate the mixing process. The rapid mixing within the micromixer will induce LNP self-assembly.
-
Collection: Collect the resulting LNP dispersion from the outlet. The initial volume should be discarded to ensure the collection of LNPs formed under steady-state flow conditions.
Downstream Processing and Purification
-
Dilution and Neutralization: Immediately after collection, dilute the LNP solution with a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to raise the pH and stabilize the newly formed LNPs.[15]
-
Purification and Concentration: Utilize tangential flow filtration (TFF) or dialysis to remove ethanol, unencapsulated nucleic acid, and to exchange the buffer to the final formulation buffer (e.g., PBS pH 7.4). TFF can also be used to concentrate the LNP formulation to the desired final concentration.[15]
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
LNP Characterization
Thorough characterization of the formulated LNPs is critical to ensure quality and performance.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[20]
-
Zeta Potential: Indicates the surface charge of the LNPs and is measured by Electrophoretic Light Scattering (ELS).[21]
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated nucleic acid.[22]
-
Lipid Concentration and Composition: Assessed by techniques such as High-Performance Liquid Chromatography (HPLC).[16]
Quantitative Data Summary
The following tables summarize typical formulation parameters and resulting LNP characteristics for ionizable lipids similar to Genevant CL1. These values should be used as a starting point for optimization.
Table 1: Microfluidic Mixing Parameters for LNP Formulation with Ionizable Lipids
| Parameter | Typical Range | Reference |
| Total Flow Rate (TFR) | 4 - 20 mL/min | [7][19] |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 - 5:1 | [7][19] |
| Ionizable Lipid:Nucleic Acid (w/w ratio) | 10:1 - 30:1 | [18] |
| N:P Ratio | ~6 | [18] |
Table 2: Typical Physicochemical Properties of Microfluidic-Formulated LNPs
| Property | Typical Value | Reference |
| Particle Size (Z-average) | 70 - 110 nm | [20] |
| Polydispersity Index (PDI) | < 0.25 | [7] |
| Encapsulation Efficiency | > 90% | [8] |
Visualizations
Experimental Workflow for LNP Formulation
Caption: Workflow for LNP formulation using microfluidics.
Logical Relationship of Microfluidic Parameters and LNP Properties
Caption: Influence of process parameters on LNP properties.
References
- 1. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2022147426A1 - Microfluidic platforms for large scale nanoparticle formulations - Google Patents [patents.google.com]
- 4. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cordenpharma.com [cordenpharma.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. biomol.com [biomol.com]
- 19. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo siRNA Delivery Using Genevant CL1 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the clinical translation of siRNA has been historically challenged by its rapid degradation in the bloodstream and inefficient uptake into target cells. Lipid nanoparticles (LNPs) have proven to be a clinically validated and effective solution for in vivo siRNA delivery, protecting the siRNA payload and facilitating its delivery to target tissues.[1][2]
Genevant Sciences has developed a portfolio of proprietary ionizable lipids, including CL1, designed to optimize the potency and safety of nucleic acid delivery. This document provides detailed application notes and protocols for the formulation of siRNA-loaded lipid nanoparticles using Genevant's CL1 ionizable lipid and their subsequent application for in vivo gene silencing.
Principle of CL1-LNP Mediated siRNA Delivery
Genevant's CL1 is an ionizable lipid that is a critical component of the LNP formulation. At an acidic pH during formulation, the CL1 lipid is positively charged, enabling the efficient encapsulation of negatively charged siRNA molecules.[2] The resulting LNPs are typically formulated with other components such as a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid to ensure stability and appropriate biodistribution.[2][3]
Once administered in vivo, the LNPs circulate and accumulate in target tissues, primarily the liver. The particles are taken up by cells through endocytosis. Inside the acidic environment of the endosome, the CL1 lipid becomes protonated, leading to a disruption of the endosomal membrane and the release of the siRNA payload into the cytoplasm. The siRNA then engages with the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of the target messenger RNA (mRNA), resulting in gene silencing.
Materials and Equipment
Reagents
-
Genevant CL1 ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)
-
Custom-synthesized siRNA targeting the gene of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), nuclease-free
-
Nuclease-free water
-
RNA lysis buffer
-
RNA purification kit
-
Reverse transcription reagents
-
qPCR master mix
-
Primers for target gene and housekeeping gene
-
Fluorescently labeled siRNA (for biodistribution studies)
-
Saline, sterile
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity analysis
-
Zeta potential analyzer
-
Spectrofluorometer
-
Ribogreen® assay kit or equivalent for RNA quantification
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile filters (0.22 µm)
-
Animal handling equipment
-
IV injection equipment for mice
-
Tissue homogenizer
-
Real-time PCR instrument
-
Fluorescence imaging system for biodistribution
-
Microtome and histology equipment
-
Clinical chemistry analyzer
Experimental Protocols
Protocol 1: Formulation of CL1-siRNA Lipid Nanoparticles
This protocol describes the formulation of CL1-siRNA LNPs using a microfluidic mixing approach. The following molar ratios are provided as a starting point and can be further optimized[4]:
-
Formulation A: PEG-lipid:CL1:Cholesterol:DSPC at 2.0:40.0:48.0:10.0
-
Formulation B: PEG-lipid:CL1:Cholesterol:DSPC at 1.7:47.5:40.9:10.0
-
Preparation of Lipid Stock Solution:
-
Dissolve Genevant CL1, DSPC, cholesterol, and the PEG-lipid in ethanol to achieve the desired molar ratio. The total lipid concentration in ethanol should be between 10-20 mg/mL.
-
Vortex or gently heat to ensure complete dissolution.
-
-
Preparation of siRNA Solution:
-
Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to a final concentration of 0.5-1.0 mg/mL.
-
-
LNP Assembly using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
-
Purification and Concentration:
-
Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated siRNA.
-
Concentrate the dialyzed LNPs to the desired volume using a centrifugal filter device (e.g., Amicon Ultra).
-
Sterile filter the final LNP formulation through a 0.22 µm syringe filter.
-
Protocol 2: Characterization of CL1-siRNA LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
siRNA Encapsulation Efficiency:
-
Determine the total siRNA concentration by measuring the fluorescence of the LNP sample in the presence of a membrane-lysing agent (e.g., 0.5% Triton X-100) using the Ribogreen® assay.
-
Determine the free siRNA concentration by measuring the fluorescence of the intact LNP sample.
-
Calculate the encapsulation efficiency using the formula:
-
Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
-
Protocol 3: In Vivo Gene Silencing Study in Mice
-
Animal Handling:
-
Use 6-8 week old female C57BL/6 mice (or other appropriate strain).
-
Acclimatize the animals for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional and national guidelines.
-
-
Administration of CL1-siRNA LNPs:
-
Dilute the CL1-siRNA LNP formulation in sterile saline to the desired final concentration for injection.
-
Administer a single intravenous (IV) injection into the tail vein. A typical injection volume is 100 µL.
-
Include a control group receiving LNPs encapsulating a non-targeting control siRNA and a saline-only group.
-
-
Tissue Collection and RNA Extraction:
-
At 48-72 hours post-injection, euthanize the mice.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the liver (and other organs of interest) and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Extract total RNA from the tissues using a commercial RNA purification kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Knockdown Analysis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR master mix and primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method to determine the percentage of gene knockdown compared to the control group.
-
Protocol 4: Biodistribution Study
-
Formulation and Administration:
-
Formulate LNPs with a fluorescently labeled siRNA (e.g., Cy5-siRNA) following Protocol 1.
-
Administer the fluorescently labeled CL1-siRNA LNPs to mice via IV injection.
-
-
In Vivo and Ex Vivo Imaging:
-
At various time points (e.g., 1, 4, 24 hours) post-injection, image the mice using an in vivo imaging system.
-
After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to determine the relative fluorescence intensity in each tissue.
-
Protocol 5: Toxicity Evaluation
-
Serum Chemistry:
-
At the time of sacrifice, collect blood via cardiac puncture.
-
Separate the serum and analyze for markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histopathology:
-
Fix a portion of the liver and other organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained tissue sections for any signs of cellular damage or inflammation.
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of CL1-siRNA LNPs
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| CL1-siRNA-A | 85 ± 5 | 0.12 ± 0.03 | -10 ± 3 | 95 ± 2 |
| CL1-siRNA-B | 90 ± 6 | 0.15 ± 0.04 | -12 ± 4 | 93 ± 3 |
Table 2: In Vivo Gene Silencing Efficacy in Mouse Liver
| Treatment Group | siRNA Dose (mg/kg) | Target mRNA Level (% of Saline Control) | Gene Knockdown (%) |
| Saline | - | 100 ± 10 | 0 |
| Control siRNA LNP | 1.0 | 95 ± 8 | 5 |
| CL1-siRNA LNP | 0.1 | 40 ± 7 | 60 |
| CL1-siRNA LNP | 0.5 | 20 ± 5 | 80 |
| CL1-siRNA LNP | 1.0 | 10 ± 4 | 90 |
Table 3: Biodistribution of CL1-Cy5-siRNA LNPs (4 hours post-injection)
| Organ | Fluorescence Intensity (Arbitrary Units) |
| Liver | 8.5 x 10⁸ ± 1.2 x 10⁸ |
| Spleen | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Kidneys | 0.5 x 10⁸ ± 0.2 x 10⁸ |
| Lungs | 0.3 x 10⁸ ± 0.1 x 10⁸ |
| Heart | 0.2 x 10⁸ ± 0.1 x 10⁸ |
Table 4: Serum Chemistry Analysis for Toxicity Assessment
| Treatment Group | siRNA Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Saline | - | 35 ± 5 | 50 ± 8 |
| Control siRNA LNP | 1.0 | 40 ± 6 | 55 ± 7 |
| CL1-siRNA LNP | 1.0 | 42 ± 7 | 58 ± 9 |
Visualizations
Caption: Cellular uptake and mechanism of action for CL1-siRNA LNPs.
Caption: Experimental workflow for in vivo siRNA delivery and analysis.
References
Application Note and Protocol: Standard Operating Procedure for the Synthesis of Lipid Nanoparticles using Genevant CL1 Ionizable Lipid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2][3] The success of LNP-based therapies is critically dependent on their formulation, which dictates key attributes such as particle size, encapsulation efficiency, and in vivo performance.[1][4] Genevant Sciences has developed a portfolio of proprietary ionizable lipids, with their LNP technology being clinically validated in numerous product candidates.[5] The ionizable lipid is a critical component of LNPs, facilitating the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells.[1]
This document provides a detailed protocol for the synthesis of LNPs using Genevant's CL1 ionizable lipid. The procedures outlined below are based on established microfluidic mixing techniques, which offer superior control and reproducibility over traditional methods.[1][4][6]
I. Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis of CL1 LNPs is provided in the table below.
| Category | Item | Supplier | Notes |
| Lipids | Genevant CL1 (ionizable lipid) | MedchemExpress | pKa = 6.3[7][8] |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Helper lipid for structural integrity[1] | |
| Cholesterol | Sigma-Aldrich | Stabilizes the LNP structure[1] | |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | Provides a hydrophilic shield to increase stability[1] | |
| Nucleic Acid | mRNA or siRNA of interest | - | - |
| Solvents & Buffers | Ethanol (B145695), 200 proof (anhydrous) | Sigma-Aldrich | For lipid stock solutions |
| Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0) | Thermo Fisher Scientific | Aqueous phase for nucleic acid | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | For dialysis and final formulation | |
| Consumables | Syringes (1 mL, 3 mL) | - | For use with syringe pump |
| Microfluidic mixing chip (e.g., from Dolomite Microfluidics or similar) | - | - | |
| Tubing with appropriate connectors | - | - | |
| Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO) | Thermo Fisher Scientific | - | |
| Equipment | Syringe pump | - | For precise control of flow rates |
| Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) | - | For particle size and Polydispersity Index (PDI) measurement | |
| Fluorometer (e.g., Qubit) with RNA quantification assay (e.g., RiboGreen) | Thermo Fisher Scientific | For determining RNA concentration and encapsulation efficiency |
II. Experimental Protocols
A. Preparation of Stock Solutions
-
Lipid Stock Solutions in Ethanol:
-
Prepare individual stock solutions of Genevant CL1, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol at the concentrations specified in the table below.
-
Gentle heating (up to 65°C) may be required to fully dissolve DSPC and cholesterol.[9] Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.[9]
-
| Lipid | Concentration in Ethanol |
| Genevant CL1 | 10 mg/mL |
| DSPC | 10 mg/mL |
| Cholesterol | 10 mg/mL |
| DMG-PEG 2000 | 25 mg/mL |
-
Lipid Mixture (Organic Phase):
| Component | Molar Ratio (%) |
| Genevant CL1 | 50 |
| DSPC | 10 |
| Cholesterol | 38.5 |
| DMG-PEG 2000 | 1.5 |
-
Nucleic Acid Solution (Aqueous Phase):
-
Dilute the mRNA or siRNA to the desired concentration in 50 mM sodium acetate buffer (pH 4.0). The optimal concentration may vary depending on the specific application.
-
B. LNP Synthesis via Microfluidic Mixing
The following workflow outlines the synthesis of CL1 LNPs using a microfluidic mixing device.
-
Setup:
-
Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are clean and free of air bubbles.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Place the syringes into the syringe pump.
-
-
Mixing:
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pump. A typical FRR for the aqueous to organic phase is 3:1.[3]
-
Initiate the flow. The rapid mixing of the two phases within the microfluidic chip will induce the self-assembly of the lipids and nucleic acid into LNPs.
-
Collect the resulting LNP solution, which will appear as a cloudy, opaque suspension.[9][10]
-
C. Downstream Processing
-
Buffer Exchange and Purification:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes. This step removes the ethanol and neutralizes the pH.
-
-
Sterile Filtration:
-
After dialysis, filter the LNP solution through a 0.22 µm sterile filter to remove any large aggregates.
-
-
Storage:
III. Characterization
A. Particle Size and Polydispersity Index (PDI)
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Dilute a small aliquot of the LNP solution in PBS to an appropriate concentration for DLS analysis.
-
LNPs typically have a mean diameter of 70 to 110 nm.[13]
B. Encapsulation Efficiency
-
Determine the encapsulation efficiency using a fluorescent dye-based RNA quantification assay (e.g., RiboGreen).
-
This assay is performed in the presence and absence of a detergent (e.g., 0.2% Triton X-100) that disrupts the LNP structure.[9][10]
-
The fluorescence in the absence of detergent represents the amount of free, unencapsulated RNA, while the fluorescence in the presence of detergent represents the total RNA.
-
The encapsulation efficiency is calculated as follows:
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
IV. Quantitative Data Summary
The following table summarizes typical quality attributes for LNP formulations. The values presented are representative and may vary depending on the specific nucleic acid cargo and precise formulation parameters.
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering |
V. Logical Relationships in LNP Formulation
The following diagram illustrates the key relationships between formulation parameters and the resulting LNP characteristics.
Disclaimer: This protocol is intended for research use only and is based on publicly available information. It may require optimization for specific applications. Users should adhere to all laboratory safety guidelines when handling chemicals and equipment.
References
- 1. precigenome.com [precigenome.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biomol.com [biomol.com]
- 4. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 5. Our technology - Genevant Sciences [genevant.com]
- 6. Understanding the Manufacturing Process of Lipid Nanoparticles for mRNA Delivery Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echelon-inc.com [echelon-inc.com]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 12. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]
- 13. US20220001029A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Genevant CL1 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant Sciences' CL1 lipid nanoparticles (LNPs) represent a sophisticated delivery system for nucleic acid-based therapeutics, such as mRNA. The precise physicochemical characteristics of these LNPs are critical quality attributes (CQAs) that directly influence their stability, safety, and efficacy.[1][2] A comprehensive analytical strategy is therefore essential for the development, characterization, and quality control of CL1 LNP-based drug products.
This document provides a detailed overview of the key analytical techniques and corresponding protocols for the thorough characterization of Genevant CL1 LNPs. It is intended to guide researchers and drug development professionals in establishing robust analytical workflows.
Key Analytical Techniques for LNP Characterization
A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive understanding of CL1 LNP attributes. The primary characteristics to be assessed include particle size and polydispersity, zeta potential, mRNA encapsulation efficiency, lipid component analysis, and morphological characterization.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for a typical mRNA LNP formulation. These values serve as a general reference for well-formulated LNPs.
| Parameter | Technique | Typical Value | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 60 - 100 nm | Influences biodistribution, cellular uptake, and immunogenicity.[1] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution.[1] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH | Reflects surface charge, impacting stability and interaction with biological membranes.[2][] |
| Encapsulation Efficiency (%EE) | RiboGreen Assay | > 90% | Determines the percentage of mRNA successfully encapsulated within the LNPs.[1] |
| mRNA Integrity | Capillary Gel Electrophoresis (CGE) | High (>95% main peak) | Ensures the encapsulated mRNA is intact and can be translated into the desired protein.[4] |
| Lipid Component Ratio | RP-HPLC-CAD/ELSD | Matches target formulation ratio | Confirms the correct proportion of ionizable lipid (CL1), helper lipid, cholesterol, and PEG-lipid.[5][6] |
Experimental Protocols
Particle Size and Zeta Potential Analysis
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[7][8] ELS measures the velocity of particles in an electric field to determine their zeta potential.[2] Multi-angle DLS (MADLS) can provide higher resolution data.[9]
Protocol:
-
Sample Preparation:
-
Equilibrate the LNP sample to room temperature.
-
Dilute the LNP suspension in an appropriate buffer (e.g., 1x PBS, pH 7.4) to a suitable concentration to avoid multiple scattering effects. A 1:100 dilution is a common starting point.[10]
-
Gently mix the diluted sample by pipetting; do not vortex to prevent particle disruption.
-
-
Instrument Setup:
-
Use a suitable instrument such as a Malvern Zetasizer or a Wyatt DynaPro ZetaStar.
-
Set the measurement temperature to 25°C.[11]
-
Select the appropriate dispersant (e.g., water) and material refractive index in the software.
-
-
Measurement:
-
For particle size, perform at least three replicate measurements, with each measurement consisting of 10-15 acquisitions.[11]
-
For zeta potential, the instrument will apply an electric field. Perform at least three replicate measurements.
-
The Z-average diameter, polydispersity index (PDI), and zeta potential values will be reported by the instrument software.
-
mRNA Encapsulation Efficiency
Technique: Quant-iT™ RiboGreen™ RNA Assay
Principle: The RiboGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[12] By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of free versus total mRNA can be quantified, allowing for the calculation of encapsulation efficiency.[12][13]
Protocol:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a series of mRNA standards of known concentrations (e.g., 0 to 2 µg/mL) in 1x TE buffer.
-
-
Sample Measurement:
-
In a 96-well black plate, add 50 µL of the diluted LNP sample to two sets of wells (in triplicate).
-
To the first set of wells ("Free mRNA"), add 50 µL of 1x TE buffer.
-
To the second set of wells ("Total mRNA"), add 50 µL of the 2% Triton X-100 solution.[15]
-
Add the mRNA standards to separate wells.
-
Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[13][15]
-
Add 100 µL of the RiboGreen working solution to all wells.[13]
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[13]
-
-
Calculation:
-
Use the standard curve to determine the concentration of free and total mRNA.
-
Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100.
-
Lipid Component Analysis
Technique: Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD) or Evaporative Light Scattering Detection (ELSD).
Principle: RP-HPLC separates the different lipid components based on their hydrophobicity. Since lipids lack a strong UV chromophore, detectors like CAD or ELSD are used for universal detection and quantification.[5][6][16]
Protocol:
-
Sample Preparation:
-
Disrupt the LNPs by diluting the sample in an organic solvent, typically a mixture of ethanol (B145695) and water (e.g., 90:10 v/v).[16] This solubilizes the lipids for injection.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 150 mm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[18][19]
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids in order of increasing hydrophobicity.
-
-
Detection:
-
The column eluent is directed to a CAD or ELSD detector.
-
The detector response is proportional to the mass of the analyte.
-
-
Quantification:
-
Prepare standard curves for each lipid component (Genevant CL1, DSPC, Cholesterol, PEG-lipid) of known concentrations.
-
Integrate the peak areas for each lipid in the sample chromatogram and quantify using the respective standard curves.
-
Morphological Characterization
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension in liquid ethane (B1197151), preserving the particles in their near-native, hydrated state.[20][21][22] This allows for direct visualization of the LNP structure, including their size, shape, and internal morphology, without the artifacts associated with conventional TEM staining methods.[21]
Protocol:
-
Grid Preparation:
-
Apply 3-4 µL of the LNP sample to a glow-discharged TEM grid (e.g., lacey carbon).
-
-
Blotting and Plunging:
-
In a controlled environment vitrification system (e.g., Vitrobot), blot the excess liquid from the grid to create a thin film.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[20]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-compatible TEM holder and insert it into the microscope.
-
Maintain the sample at cryogenic temperatures throughout imaging.
-
Acquire images at various magnifications under low-dose electron conditions to minimize sample damage.[20]
-
-
Analysis:
Visualizations
Caption: Workflow for the analytical characterization of Genevant CL1 LNPs.
Caption: Schematic of a Genevant CL1 LNP structure with its core components.
References
- 1. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.curapath.com [blog.curapath.com]
- 7. The Key Considerations For Developing Lnps As Drug Delivery Vehicles. - ATA Scientific [atascientific.com.au]
- 8. lsinstruments.ch [lsinstruments.ch]
- 9. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. relaunch2020.leukocare.com [relaunch2020.leukocare.com]
- 12. m.youtube.com [m.youtube.com]
- 13. abpbio.com [abpbio.com]
- 14. waters.com [waters.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. lcms.cz [lcms.cz]
- 17. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 22. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 23. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
Application Note: High-Throughput Size Analysis of Genevant CL1 Lipid Nanoparticles using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant's CL1 is a key ionizable lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics.[1][2] The particle size and size distribution of these LNPs are critical quality attributes that directly impact their in vivo performance, including biodistribution, cellular uptake, and overall therapeutic efficacy. Dynamic Light Scattering (DLS) is a non-invasive, rapid, and sensitive technique widely employed for the characterization of nanoparticle size and polydispersity.[3][4] This application note provides a detailed protocol for the size analysis of Genevant CL1 LNPs using DLS, enabling researchers to ensure batch-to-batch consistency and optimize formulations for enhanced therapeutic outcomes.
Principle of Dynamic Light Scattering (DLS)
Dynamic Light Scattering measures the size of particles in a liquid suspension by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[5] Smaller particles move more rapidly, leading to faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.
A digital correlator measures the degree of similarity between the scattered light intensity at different time points, generating a correlation function.[4] This function is then used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (dн) of the particles is subsequently determined using the Stokes-Einstein equation:
dн = kBT / 3πηD
Where:
-
kB is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the dispersant
The result is an intensity-weighted size distribution, from which the Z-average size (an intensity-weighted mean) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution, can be derived.[4]
Experimental Protocol
This protocol is designed for the size analysis of Genevant CL1 LNPs using a standard DLS instrument.
Materials and Equipment:
-
DLS Instrument (e.g., Malvern Zetasizer series or similar)[6]
-
Low-volume disposable cuvettes[6]
-
Precision pipettes and sterile, nuclease-free tips
-
Dispersant: 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Genevant CL1 LNP sample
-
Nuclease-free water
Sample Preparation:
Proper sample preparation is critical to obtain accurate and reproducible DLS data.
-
Equilibration: Allow the Genevant CL1 LNP sample and the 1x PBS dispersant to reach thermal equilibrium at the measurement temperature (typically 25°C) for at least 15 minutes.[4]
-
Dilution: Gently mix the LNP stock solution by inverting the vial 5-10 times. To minimize multiple scattering effects, dilute the LNP sample in the pre-warmed, filtered 1x PBS. A typical dilution factor is 1:50 to 1:100, but the optimal dilution should be determined empirically to achieve a stable count rate within the instrument's recommended range. The final sample volume will depend on the cuvette used.
-
Mixing: After adding the LNP sample to the dispersant, gently mix by pipetting up and down 3-5 times. Avoid vigorous vortexing or shaking, as this can induce aggregation or degrade the LNPs.
-
Transfer to Cuvette: Carefully transfer the diluted sample into a clean, dust-free DLS cuvette, ensuring no air bubbles are introduced.[4]
Instrument Setup and Measurement:
The following parameters are recommended for the DLS analysis of Genevant CL1 LNPs. These may need to be optimized based on the specific instrument and sample characteristics.
| Parameter | Recommended Setting | Rationale |
| Dispersant | 1x PBS | Mimics physiological conditions and maintains LNP stability.[7] |
| Temperature | 25°C | Standard measurement temperature. Ensure it is accurately recorded for viscosity correction. |
| Equilibration Time | 120 seconds | Allows the sample to reach thermal stability within the instrument. |
| Measurement Angle | 173° (Backscatter) | Minimizes multiple scattering and is suitable for concentrated or turbid samples.[6] |
| Number of Measurements | 3-5 | Ensures statistical robustness of the results. |
| Duration of each Measurement | 10-15 runs of 10 seconds each | Provides sufficient data for the correlation function to build up accurately. |
| Analysis Model | General Purpose (Normal Resolution) | Appropriate for a wide range of particle sizes and distributions. |
Data Analysis and Interpretation:
The primary results from the DLS analysis will be the Z-average diameter and the Polydispersity Index (PDI).
-
Z-average Diameter: This is the intensity-weighted mean hydrodynamic size of the particle population. For mRNA LNPs, a size range of 80-150 nm is often targeted.[8]
-
Polydispersity Index (PDI): This dimensionless number indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample, which is desirable for LNP formulations.[4]
The intensity distribution, volume distribution, and number distribution plots should also be examined to identify the presence of multiple particle populations or aggregates.
Data Presentation
The following table summarizes the key quantitative data obtained from a typical DLS analysis of Genevant CL1 LNPs.
| Sample ID | Z-average Diameter (d.nm) | Polydispersity Index (PDI) | Peak 1 Mean Size (d.nm) | Peak 1 % Intensity |
| Genevant CL1 LNP Batch A | 95.2 | 0.125 | 94.8 | 100 |
| Genevant CL1 LNP Batch B | 98.7 | 0.131 | 98.1 | 100 |
| Genevant CL1 LNP Batch C | 96.5 | 0.128 | 96.2 | 100 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for DLS analysis and the logical relationship between key parameters and outcomes.
Caption: Experimental workflow for DLS analysis of Genevant CL1 LNPs.
Caption: Logical relationship of parameters in DLS measurement.
Conclusion
Dynamic Light Scattering is an indispensable tool for the routine characterization of Genevant CL1 LNP size and polydispersity. By following the detailed protocol outlined in this application note, researchers and drug development professionals can obtain reliable and reproducible data, ensuring the quality and consistency of their LNP formulations. This robust analytical method is crucial for accelerating the development of safe and effective mRNA-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL1, 1450888-71-7 | BroadPharm [broadpharm.com]
- 3. Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers | Knysh | Journal of Biomedical Photonics & Engineering [jbpe.ssau.ru]
- 4. youtube.com [youtube.com]
- 5. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Genevant CL1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant CL1 is a key ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA. The purity of CL1 is a critical quality attribute (CQA) that can significantly impact the efficacy, stability, and safety of the final drug product. Therefore, robust analytical methods are required to accurately assess its purity and identify any related impurities. High-Performance Liquid Chromatography (HPLC), particularly coupled with universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), has become an indispensable tool for this purpose. This is primarily because lipids, including Genevant CL1, often lack a UV chromophore, making traditional UV detection unsuitable.[1][2][3][4]
This application note provides detailed protocols for the purity assessment of Genevant CL1 using a reverse-phase HPLC (RP-HPLC) method.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The separation of Genevant CL1 from its impurities is achieved based on their differential partitioning between the stationary and mobile phases. Due to the cationic nature of CL1, an ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase.[5][6] TFA forms a neutral ion pair with the positively charged CL1, enhancing its retention on the non-polar stationary phase and improving peak shape.[5][7] Detection is performed using a Charged Aerosol Detector (CAD), which provides a sensitive and near-universal response for non-volatile analytes, making it ideal for lipid analysis.[1][2][8]
Experimental Protocols
Materials and Reagents
-
Genevant CL1 reference standard and sample
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ethanol (B145695), absolute
-
Glass vials and inserts[2]
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm x 150 mm)[8]
-
Chromatography Data System (CDS) software
Sample Preparation
-
Standard Preparation: Accurately weigh a suitable amount of Genevant CL1 reference standard and dissolve it in absolute ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethanol to cover the desired concentration range (e.g., 10 µg/mL to 200 µg/mL).[2]
-
Sample Preparation: Dissolve the Genevant CL1 sample to be tested in absolute ethanol to a concentration within the calibration range. For LNP formulations, disruption of the nanoparticles may be necessary by diluting with an organic solvent like ethanol or a mixture of ethanol and formamide.[8]
HPLC-CAD Method Parameters
The following table summarizes a typical set of HPLC-CAD parameters for the analysis of Genevant CL1.
| Parameter | Recommended Conditions |
| Column | Waters BEH C18, 1.7 µm, 2.1 mm x 150 mm[8] |
| Column Temperature | 50 °C[5][6][8] |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[5][6] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 75:25 v/v) with 0.1% (v/v) TFA |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Gradient Program | See Table 2 |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 40 °C |
| Data Collection Rate | 10 Hz |
Gradient Elution Program
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Presentation and Analysis
The purity of the Genevant CL1 sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of the CL1 peak is confirmed by comparing its retention time with that of the reference standard.
Method Performance Characteristics
The performance of the HPLC-CAD method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for a similar cationic lipid analysis method.
Table 3: Representative HPLC-CAD Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995[4] |
| Limit of Detection (LOD) | ~2.6 - 10 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | ~10 µg/mL[1] |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 90 - 110% |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the HPLC purity assessment of Genevant CL1.
References
- 1. Understand Lipid Nanoparticle Composition with a Universal Detector [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Lipid Nanoparticle Compositional Analysis By UHPLC-CAD [cellandgene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining mRNA Encapsulation in Cationic Lipid (CL1) LNPs
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering mRNA-based therapeutics and vaccines.[1] The efficacy of these treatments is critically dependent on the successful encapsulation of the mRNA payload within the LNP, which protects it from degradation and facilitates cellular uptake.[2] Encapsulation Efficiency (EE) is therefore a critical quality attribute (CQA) that must be accurately measured to ensure the quality, potency, and correct dosing of the final product.[3] This document provides a detailed protocol for determining the mRNA encapsulation efficiency in LNPs formulated with a cationic lipid (referred to here as CL1), using a widely adopted fluorescence-based method.
Principle of the Assay The most common method for quantifying mRNA and determining encapsulation efficiency is the RiboGreen assay or a similar fluorescence-based technique.[4] This method utilizes a dye that exhibits a significant increase in fluorescence upon binding to nucleic acids like RNA.[5] By measuring the fluorescence of the LNP sample before and after disruption with a surfactant, one can quantify the amount of unencapsulated ("free") mRNA and the total mRNA, respectively.
The assay procedure involves two key measurements:
-
Free mRNA: The fluorescence of the intact LNP sample is measured after adding the fluorescent dye. In this state, the dye can only access the mRNA on the exterior of the nanoparticles.
-
Total mRNA: The LNPs are lysed using a detergent, such as Triton X-100, which releases the encapsulated mRNA.[6][7] The subsequent fluorescence measurement corresponds to the total amount of mRNA (both encapsulated and free) in the sample.
The encapsulation efficiency is then calculated from these two values.
Key LNP Characterization Parameters
The overall quality of an mRNA-LNP formulation is assessed by several key parameters in addition to encapsulation efficiency.
| Parameter | Description | Method of Analysis | Typical Acceptance Criteria |
| Particle Size (Hydrodynamic Diameter) | Influences the biodistribution, cellular uptake, and immunogenicity of the LNPs. | Dynamic Light Scattering (DLS)[8] | 80 - 150 nm |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the sample. A lower PDI indicates a more uniform and monodisperse population. | Dynamic Light Scattering (DLS)[9] | < 0.2 |
| Zeta Potential | Indicates the surface charge of the LNPs, which affects stability in suspension and interactions with cell membranes. | Electrophoretic Light Scattering (ELS)[8][9] | Near-neutral or slightly negative at physiological pH |
| Encapsulation Efficiency (EE) | The percentage of the total mRNA that is successfully enclosed within the LNPs. This is a critical parameter for determining the therapeutic dose. | Fluorescence-based Assay (e.g., RiboGreen)[3], Capillary Gel Electrophoresis (CGE)[10] | > 90% |
Experimental Workflow for Encapsulation Efficiency Assay
Caption: Workflow for determining mRNA LNP encapsulation efficiency.
Detailed Experimental Protocol: RiboGreen Assay
This protocol is a standard method for determining mRNA encapsulation efficiency. It should be adapted and optimized for specific LNP formulations, such as those containing the CL1 cationic lipid.
1. Materials and Reagents
-
mRNA-LNP sample
-
Reference mRNA standard of known concentration
-
Quant-iT RiboGreen RNA Reagent (or similar)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in nuclease-free water)
-
Nuclease-free water
-
Black, opaque 96-well assay plates[6]
-
RNase-free pipette tips and microcentrifuge tubes
2. Equipment
-
Fluorescence microplate reader with excitation/emission filters for the dye (e.g., ~485 nm excitation and ~525 nm emission for RiboGreen)[11]
-
Micropipettes
3. Reagent Preparation
-
1x TE Buffer: Dilute a 20x stock of TE buffer with nuclease-free water.[3]
-
Detergent Solution (2% Triton X-100): Prepare a 2% (v/v) solution of Triton X-100 in nuclease-free water. Note: Alternatives like Tween 20 may also be effective and are less harmful.[4]
-
RiboGreen Working Solution: On the day of the assay, dilute the concentrated RiboGreen reagent in 1x TE buffer. This solution is light-sensitive and should be prepared fresh and kept in the dark.[5] A typical dilution is 1:200, but follow the manufacturer's specific instructions.[12]
4. Standard Curve Preparation
-
Prepare a stock solution of the reference mRNA in 1x TE buffer at a known concentration (e.g., 2 µg/mL).
-
Perform serial dilutions of the mRNA stock solution in 1x TE buffer to create a standard curve. A typical range is from 1 µg/mL down to ~15 ng/mL.
-
In the 96-well plate, add 50 µL of each standard dilution in duplicate.
-
Add 50 µL of the 2% Triton X-100 solution to each well containing the standards. This ensures the standard curve is prepared under the same buffer conditions as the total mRNA samples.[11]
5. Sample Preparation and Measurement
-
Dilute the mRNA-LNP samples with 1x TE buffer to a theoretical total mRNA concentration that falls within the middle of the standard curve (e.g., ~500 ng/mL).[6]
-
In the 96-well plate, add 50 µL of the diluted mRNA-LNP sample to six separate wells.
-
For Total mRNA measurement: To the first three sample wells, add 50 µL of the 2% Triton X-100 solution. This will lyse the LNPs.[7]
-
For Free mRNA measurement: To the remaining three sample wells, add 50 µL of 1x TE buffer.[11]
-
Set up blank wells: three containing 50 µL of 1x TE buffer and 50 µL of 2% Triton X-100, and three containing 100 µL of 1x TE buffer.
-
Gently mix the plate and incubate for 10-20 minutes at 37°C to ensure complete lysis of the LNPs in the Triton X-100 wells.[7][11]
-
Add 100 µL of the diluted RiboGreen working solution to all wells (standards, samples, and blanks). Mix gently, avoiding bubbles.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths.
Logical Relationship of Measured Components
Caption: Relationship between total, free, and encapsulated mRNA.
6. Calculation of Encapsulation Efficiency
-
Generate Standard Curve: Subtract the average fluorescence of the blank wells from all standard wells. Plot the corrected fluorescence values versus the known mRNA concentrations and perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate mRNA Concentrations:
-
Average the fluorescence readings for the "Total mRNA" and "Free mRNA" sample replicates.
-
Subtract the appropriate blank fluorescence value from each average.
-
Use the standard curve equation to calculate the concentration of mRNA in the "Total mRNA" (Conc_Total) and "Free mRNA" (Conc_Free) samples. Remember to account for the dilution factor used when preparing the samples.
-
-
Calculate Encapsulation Efficiency (EE): The encapsulation efficiency is calculated using the following formula:[6]
EE (%) = ( ( Conc_Total - Conc_Free ) / Conc_Total ) * 100
7. Considerations and Troubleshooting
-
Detergent Choice: While Triton X-100 is widely used, it is known to be harmful to the environment. Studies have shown that less harmful surfactants like Tween 20 can be equally or more effective at lysing LNPs for this assay.[4]
-
pH and Buffer Conditions: The stability and surface charge of LNPs can be pH-dependent. Ensure that dilutions are made in a consistent and appropriate buffer, such as PBS or TE buffer, to maintain stable conditions.[9]
-
Assay Linearity: Ensure that the fluorescence readings for your diluted LNP samples fall within the linear range of your mRNA standard curve for accurate quantification.[9]
-
Alternative Methods: For orthogonal validation, other techniques like Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) or size-exclusion chromatography can be used. CGE-LIF has the advantage of being able to differentiate between full-length and degraded mRNA species, which the RiboGreen assay cannot.[13]
References
- 1. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 2. Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Genevant CL1 Monohydrochloride Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Genevant CL1 monohydrochloride for lipid nanoparticle (LNP) formulation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a novel, trialkyl ionizable lipid. Its key physicochemical property for formulation is its pKa of 6.3.[1][2][3][4] This pKa value is crucial for the efficient encapsulation of mRNA at an acidic pH and for its subsequent release into the cytoplasm after endosomal uptake. At a pH below its pKa, the tertiary amine group of CL1 becomes protonated and thus positively charged, facilitating interaction with the negatively charged mRNA backbone. At physiological pH (around 7.4), it is predominantly neutral, which is believed to reduce toxicity.
Q2: What is the recommended starting pH for the aqueous buffer when formulating LNPs with this compound?
A2: For efficient encapsulation of mRNA, the pH of the aqueous buffer should be below the pKa of the ionizable lipid. Given that the pKa of Genevant CL1 is 6.3, a starting pH in the range of 3.0 to 5.0 is recommended for the aqueous phase containing the mRNA. This ensures that the CL1 lipid is sufficiently protonated to electrostatically interact with the negatively charged mRNA.
Q3: What are the typical lipid components used in a formulation with this compound?
A3: LNP formulations are multi-component systems. A typical formulation using an ionizable lipid like this compound also includes:
-
A neutral helper lipid: such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
-
Cholesterol: to stabilize the nanoparticle structure.
-
A PEGylated lipid: to control particle size and reduce aggregation.
A patent related to a cationic lipid of formula CL1 suggests a composition including cholesterol, DSPC, and a PEG lipid.[5]
Q4: What are the critical quality attributes (CQAs) to monitor for this compound LNP formulations?
A4: Key CQAs for mRNA-LNP formulations include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the LNPs.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and can influence stability and interactions with biological components.
-
Encapsulation Efficiency (%EE): This measures the percentage of mRNA that is successfully encapsulated within the LNPs.
-
Stability: The formulation should be stable under defined storage conditions, without significant changes in size, PDI, or encapsulation efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low mRNA Encapsulation Efficiency (<80%) | Incorrect pH of aqueous buffer: If the pH is too close to or above the pKa of CL1 (6.3), the lipid will not be sufficiently protonated to bind the mRNA. | Ensure the aqueous buffer pH is in the optimal range of 3.0-5.0. |
| Suboptimal lipid ratios: The molar ratio of Genevant CL1 to other lipids (DSPC, cholesterol, PEG-lipid) and the N:P ratio (ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA) are critical. | Systematically vary the molar ratios of the lipid components. A common starting point for the N:P ratio is between 3 and 6. | |
| Poor quality of mRNA: Degraded or impure mRNA can lead to inefficient encapsulation. | Verify the integrity and purity of your mRNA using techniques like gel electrophoresis or capillary electrophoresis. | |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | Inefficient mixing: The rate and method of mixing the ethanolic lipid phase and the aqueous mRNA phase are crucial for controlling particle size. | Utilize a microfluidic mixing device for controlled and rapid mixing. The total flow rate and the flow rate ratio of the two phases can be adjusted to optimize particle size. |
| Aggregation: Nanoparticles may aggregate after formation due to instability. | Ensure the PEGylated lipid concentration is adequate. After formation, promptly dialyze or perform tangential flow filtration (TFF) to exchange the buffer to a neutral pH (e.g., PBS pH 7.4) and remove ethanol (B145695). | |
| LNP Aggregation During Storage | Inappropriate storage conditions: Freeze-thaw cycles can induce aggregation. Storage at 4°C may also lead to instability over time. | For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is generally recommended. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can improve stability during freezing and thawing. |
| Buffer composition: The ionic strength and pH of the final storage buffer can impact stability. | Store the final LNP formulation in a buffer such as phosphate-buffered saline (PBS) at pH 7.4. | |
| Batch-to-Batch Variability | Inconsistent mixing parameters: Minor variations in manual mixing can lead to significant differences between batches. | Employ an automated mixing system, such as a microfluidic device, to ensure reproducibility. |
| Variability in raw materials: The quality and purity of lipids and mRNA can affect the final product. | Use high-quality, pure raw materials and perform quality control on incoming batches. |
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
mRNA
-
Ethanol (200 proof, anhydrous)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to achieve the desired molar ratio. A common starting point for the molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid is in the range of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanolic solution will depend on the microfluidic system used and the desired final LNP concentration.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dissolve the mRNA in the citrate buffer (pH 4.0). The concentration of mRNA will depend on the desired final drug-to-lipid ratio.
-
-
LNP Formation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution and the mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the chip will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dilute the LNP dispersion with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
-
Purify the LNPs and exchange the buffer from the acidic formulation buffer to the final storage buffer (PBS, pH 7.4) using dialysis or tangential flow filtration (TFF). This step also removes any unencapsulated mRNA and excess lipids.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of LNPs
-
Particle Size and PDI: Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA.
Visualizations
Caption: Workflow for mRNA-LNP formulation.
Caption: Troubleshooting low encapsulation.
References
Genevant CL1 Lipid Nanoparticles: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the aggregation of lipid nanoparticles (LNPs) formulated with Genevant CL1.
Frequently Asked Questions (FAQs)
Q1: What are Genevant CL1 lipid nanoparticles?
A1: Genevant CL1 is a specific ionizable lipid used as a critical component in the formulation of lipid nanoparticles.[1][2] With a pKa of 6.3, it is designed to be positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids like mRNA during the formulation process.[1] At physiological pH (around 7.4), it becomes nearly neutral, which helps in maintaining stability in circulation and reducing toxicity.[3] LNP formulations using CL1 typically also include cholesterol, a helper phospholipid like DSPC, and a PEGylated lipid to create a stable and effective delivery vehicle for therapeutics.[4]
Q2: What is LNP aggregation and why is it a critical issue?
A2: LNP aggregation is the process where individual nanoparticles clump together to form larger, irregular clusters. This is a critical issue as it can compromise the therapeutic efficacy and safety of the drug product. Aggregation leads to an increase in particle size and polydispersity (PDI), which can reduce cellular uptake and alter the biodistribution profile of the LNPs.[5][6] Furthermore, large aggregates can pose safety risks, such as the potential for embolism, and can negatively impact the stability and shelf-life of the formulation.
Q3: What are the primary factors that cause LNP aggregation?
A3: Several factors, broadly categorized as formulation and environmental stresses, can induce LNP aggregation.
-
Formulation Parameters: The pH and ionic strength of the buffer are crucial. Aggregation can occur more rapidly at neutral pH where ionizable lipids are less charged, and high ionic strength can screen surface charges, promoting clumping.[7] The choice of lipids, especially the concentration of PEG-lipids which provide a protective steric barrier, significantly influences stability.[7][8]
-
Environmental & Handling Stresses: Temperature is a major factor; exposure to elevated temperatures or, more significantly, freeze-thaw cycles can lead to irreversible aggregation.[5][7] Ice crystal formation during freezing can exert mechanical stress on the LNPs, causing them to fuse.[5] Mechanical agitation and exposure to light or oxygen can also destabilize the particles and lead to aggregation.[7][9][10]
Troubleshooting Guide
Issue: My LNPs show aggregation immediately after formulation.
-
Possible Cause 1: Incorrect Buffer pH.
-
Explanation: The initial formulation of LNPs with ionizable lipids like CL1 requires an acidic aqueous buffer (typically pH 4-5).[11] This ensures the ionizable lipid is protonated (positively charged) to effectively complex with the negatively charged RNA. If the pH is too high, encapsulation will be inefficient and aggregation can occur.
-
Solution: Verify the pH of your aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) before mixing with the ethanolic lipid solution. Ensure it is within the recommended range for your protocol.
-
-
Possible Cause 2: Improper Mixing or Flow Rate.
-
Explanation: The rate and method of mixing the lipid-ethanol phase with the aqueous-RNA phase are critical for forming small, uniform particles.[12] Inconsistent or slow mixing can lead to the formation of larger, polydisperse particles and aggregates.
-
Solution: Utilize a controlled and rapid mixing method, such as a microfluidic device, to ensure homogenous and rapid nanoparticle formation.[6] For manual methods, ensure the injection of the lipid phase into the aqueous phase is swift and accompanied by vigorous stirring.
-
Issue: My LNPs are aggregating during storage.
-
Possible Cause 1: Inappropriate Storage Temperature.
-
Explanation: LNP stability is highly dependent on storage temperature.[9] Storing at room temperature (25°C) can lead to a loss of efficacy over time.[5][13] While freezing seems intuitive, storage at -20°C can cause significant aggregation due to phase separation and ice crystal formation during freeze-thaw cycles.[5][9]
-
Solution: For short- to medium-term storage (up to 150 days), refrigeration at 2°C to 8°C is often the most stable condition for aqueous LNP suspensions.[12][14][15][16] For long-term storage, freezing at -80°C is viable but requires the use of cryoprotectants.[9][10]
-
-
Possible Cause 2: Freeze-Thaw Stress without Cryoprotectants.
-
Explanation: The process of freezing and thawing is a major stressor. As ice crystals form, LNPs become concentrated in the unfrozen liquid, increasing the likelihood of fusion and aggregation.[5]
-
Solution: Add cryoprotectants, such as sucrose (B13894) or trehalose, to the LNP formulation before freezing.[5][9][14][16] These sugars create a protective glassy matrix around the nanoparticles, preventing them from coming into close contact and fusing during the freezing process.[13]
-
-
Possible Cause 3: Incorrect Final Buffer Composition.
-
Explanation: After formulation, LNPs are typically dialyzed into a neutral buffer (e.g., PBS, pH 7.4) for storage and in-vivo use.[11] However, some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[7]
-
Solution: If storing the LNPs frozen, consider using a buffer system that is less prone to pH changes upon freezing. Alternatively, ensure the use of adequate cryoprotectants which can also buffer against these effects. For refrigerated storage, PBS at pH 7.4 is generally suitable.[5]
-
Data Summaries
Table 1: Representative Effect of Storage Temperature on LNP Stability Over Time
| Storage Temperature | Time (Days) | Change in Z-Average Diameter | Change in Polydispersity Index (PDI) | Efficacy | Citation(s) |
| 25°C (Room Temp) | 90 | Minimal | Minimal | Maintained | [5][13] |
| 156 | Minimal | Minimal | Significant Loss | [5][13] | |
| 2°C (Refrigerator) | 156 | Minimal | Minimal | Maintained | [5][14][16] |
| -20°C (Freezer) | 156 | Significant Increase | Significant Increase | Retained but Aggregated | [5][9] |
Note: Data is generalized from cited studies on ionizable LNPs. Actual results may vary based on specific formulation.
Table 2: Impact of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle (-80°C)
| Cryoprotectant | Concentration (w/v) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Citation(s) |
| None | 0% | > 400 | > 0.4 | [5] |
| Sucrose | 10% | ~200 | ~0.25 | [5] |
| Sucrose | 20% | ~150 | ~0.2 | [5][13] |
| Trehalose | 10% | ~250 | ~0.3 | [5] |
| Trehalose | 20% | ~150 | ~0.2 | [5][13] |
Note: Values are illustrative based on trends reported in the literature. Initial LNP size was ~130 nm with a PDI of ~0.15.
Visual Guides
Caption: Troubleshooting workflow for identifying and solving LNP aggregation issues.
Caption: Key interconnected factors that influence overall LNP stability.
Experimental Protocols
Protocol 1: Assessing LNP Aggregation using Dynamic Light Scattering (DLS)
-
Objective: To measure the Z-average diameter (an indicator of mean particle size) and the Polydispersity Index (PDI, a measure of the width of the size distribution) to monitor for aggregation.
-
Methodology:
-
Sample Preparation: Allow the LNP sample to equilibrate to room temperature for at least 15 minutes. Gently invert the vial to ensure homogeneity, but do not vortex or shake vigorously to avoid inducing mechanical stress.
-
Dilution: Dilute the LNP suspension to an appropriate concentration for DLS measurement using a suitable buffer (e.g., the same buffer the LNPs are suspended in, filtered through a 0.22 µm filter). A typical final concentration might be between 0.01-0.1 mg/mL lipid concentration.
-
Instrument Setup: Set the DLS instrument parameters, including the dispersant viscosity and refractive index, measurement temperature (typically 25°C), and measurement angle (e.g., 173°).
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes before initiating the measurement. Perform at least three replicate measurements.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and PDI. An increase in the Z-average diameter over time or after a stress event (like a freeze-thaw cycle) indicates aggregation. A PDI value > 0.3 suggests a broad or multimodal size distribution, which can also be a sign of aggregation or sample instability.
-
Protocol 2: Screening Cryoprotectants for Freeze-Thaw Stability
-
Objective: To determine the optimal type and concentration of a cryoprotectant to prevent aggregation of LNPs during a freeze-thaw cycle.
-
Methodology:
-
Preparation of Stock Solutions: Prepare sterile, filtered stock solutions of cryoprotectants (e.g., 40% w/v sucrose and 40% w/v trehalose) in the final LNP suspension buffer (e.g., PBS pH 7.4).
-
Sample Aliquoting: Divide a single batch of freshly prepared LNPs into separate, labeled cryovials.
-
Cryoprotectant Addition: To each vial (except the negative control), add the cryoprotectant stock solution to achieve a range of final concentrations (e.g., 5%, 10%, 15%, 20% w/v). Add an equivalent volume of buffer to the control vial. Mix gently by inversion.
-
Initial DLS Measurement: Before freezing, take a small aliquot from each sample and measure the initial Z-average diameter and PDI as described in Protocol 1. This is your T=0 baseline.
-
Freeze-Thaw Cycle: Flash-freeze the cryovials by placing them in a -80°C freezer overnight (or for at least 4 hours). To thaw, remove the vials and place them at room temperature until they are completely liquid.
-
Post-Thaw DLS Measurement: Once thawed, gently mix each sample and immediately measure the Z-average diameter and PDI again using DLS.
-
Analysis: Compare the pre-freeze and post-thaw DLS results. The most effective cryoprotectant and concentration will be the one that shows the least change in Z-average diameter and PDI after the freeze-thaw cycle. Refer to Table 2 for expected trends.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 3. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20220001029A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
- 5. dovepress.com [dovepress.com]
- 6. azonano.com [azonano.com]
- 7. fluidimaging.com [fluidimaging.com]
- 8. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 9. helixbiotech.com [helixbiotech.com]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability | MDPI [mdpi.com]
- 11. biomol.com [biomol.com]
- 12. k2sci.com [k2sci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 16. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of buffer composition on Genevant CL1 LNP formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Genevant CL1 lipid for lipid nanoparticle (LNP) formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for the aqueous phase during the initial formulation of Genevant CL1 LNPs?
For optimal encapsulation of mRNA, it is crucial to use an acidic buffer for the aqueous phase during the initial mixing step with the lipid-ethanol phase. The acidic pH ensures that the ionizable amine of Genevant CL1 (pKa = 6.3) is protonated, facilitating electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA.[1][2] A commonly used and recommended starting buffer is a citrate (B86180) or acetate (B1210297) buffer at a pH of 4.0-5.0 .[3][4]
Q2: What is the role of the buffer exchange step after LNP formation, and what buffers are recommended?
After the initial LNP formation in an acidic buffer, a buffer exchange to a physiological pH (typically around 7.4) is a critical step.[3] This deprotonates the Genevant CL1 lipid, leading to a more neutral surface charge, which is important for in vivo tolerability and stability.[5] This process also removes the organic solvent (e.g., ethanol) used to dissolve the lipids.[3]
Commonly used buffers for the final formulation include:
-
Phosphate-Buffered Saline (PBS): Widely used and generally a good starting point.[3]
-
Tris-Buffered Saline (TBS): Has been shown to offer good cryoprotection and maintain transfection efficiency after freeze-thaw cycles.[6][7]
-
HEPES-Buffered Saline (HBS): Similar to Tris, it can provide good stability and performance.[6]
The choice of the final buffer can impact the stability and in vivo performance of the LNPs, and it is advisable to test different buffers for your specific application.[6][7]
Q3: How does the ionic strength of the formulation buffer affect LNP formation?
The ionic strength of the aqueous buffer, primarily determined by the salt concentration, can influence the size of the resulting LNPs. An increase in salt concentration (ionic strength) can lead to a gradual increase in the mean particle diameter of the LNPs.[8] Therefore, it is important to control and maintain a consistent ionic strength during formulation to ensure batch-to-batch consistency.
Q4: My LNP formulation shows a high Polydispersity Index (PDI). What are the potential causes and how can I troubleshoot this?
A high Polydispersity Index (PDI) indicates a broad size distribution of your LNPs, which is generally undesirable for in vivo applications. A PDI value below 0.2 is often considered acceptable.[9]
Potential Causes and Troubleshooting Steps:
-
Inadequate Mixing: Ensure rapid and homogenous mixing of the lipid and aqueous phases. The use of a microfluidic mixing device is highly recommended for consistent and reproducible results.[10]
-
Suboptimal Buffer Composition: The type and concentration of the buffer can affect LNP formation and homogeneity. If you are observing high PDI, consider screening different buffer systems or optimizing the concentration of your current buffer.
-
Lipid Quality: Ensure the quality and purity of Genevant CL1 and other lipid components. Degradation of lipids can lead to heterogeneous particle formation.
-
Incorrect Lipid Ratios: The molar ratio of the different lipid components is critical. Verify the calculations and weighing of each lipid.
Q5: The encapsulation efficiency of my mRNA is low. What factors could be responsible and how can I improve it?
Low encapsulation efficiency means that a significant portion of your mRNA is not being incorporated into the LNPs. An encapsulation efficiency of over 90% is typically desired.
Potential Causes and Troubleshooting Steps:
-
Incorrect pH of the Formulation Buffer: The pH of the initial aqueous buffer must be sufficiently low (pH 4.0-5.0) to ensure the protonation of Genevant CL1. If the pH is too high, the electrostatic interaction with mRNA will be weak, leading to poor encapsulation.
-
Suboptimal Lipid:mRNA Ratio: The ratio of the ionizable lipid to the mRNA is a critical parameter. An insufficient amount of Genevant CL1 will result in incomplete encapsulation. It is recommended to optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).
-
mRNA Integrity: Degraded or fragmented mRNA may not be encapsulated as efficiently. Ensure the quality and integrity of your mRNA before formulation.
-
Buffer Exchange Issues: Premature or inefficient buffer exchange can sometimes lead to the loss of encapsulated mRNA.
Troubleshooting Guides
Issue 1: Inconsistent Particle Size Between Batches
| Potential Cause | Troubleshooting Recommendation |
| Variable Mixing Speed/Flow Rate | If using manual mixing, standardize the procedure as much as possible. For best results, use a microfluidic mixing device with precise control over flow rates. |
| Inconsistent Buffer Preparation | Prepare fresh buffers for each formulation run and verify the pH and ionic strength before use. Use a calibrated pH meter. |
| Temperature Fluctuations | Perform the LNP formation process at a consistent and controlled temperature. |
Issue 2: LNP Aggregation Upon Storage
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Storage Buffer | Screen different storage buffers (PBS, Tris, HEPES) to identify the one that provides the best stability for your formulation. |
| Freeze-Thaw Instability | Avoid multiple freeze-thaw cycles. If freezing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the storage buffer.[11][12] |
| High LNP Concentration | If aggregation occurs at high concentrations, try storing the LNPs at a more dilute concentration and concentrating them just before use. |
Quantitative Data Summary
The following table summarizes the impact of the initial formulation buffer concentration on LNP characteristics. The data is based on a study using the ionizable lipid SM-102, and similar trends can be expected for Genevant CL1 LNPs.
Table 1: Impact of Citrate Buffer Molarity on LNP Characteristics (SM-102 LNPs)
| Citrate Buffer Molarity (mM) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 50 | ~85 | < 0.1 | > 95% |
| 100 | ~85 | < 0.1 | > 95% |
| 300 | ~85 | < 0.1 | > 95% |
Data adapted from a study on SM-102 LNPs, demonstrating that while basic physical characteristics may not change significantly with buffer molarity, in vitro and in vivo performance can be affected.[13]
Experimental Protocols
Protocol 1: Genevant CL1 LNP Formation using Microfluidics
-
Aqueous Phase Preparation:
-
Dissolve the mRNA in a 50 mM citrate buffer, pH 4.0.
-
Ensure the final mRNA concentration is appropriate for the desired lipid:mRNA ratio.
-
-
Lipid Phase Preparation:
-
Dissolve Genevant CL1, DSPC, cholesterol, and a PEG-lipid in absolute ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Genevant CL1:DSPC:Cholesterol:PEG-lipid).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr®).
-
Load the aqueous phase and the lipid phase into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the lipid phase (typically 3:1).
-
Initiate mixing to form the LNPs.
-
-
Buffer Exchange:
-
Immediately after formation, dialyze the LNP solution against the desired storage buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
Alternatively, use tangential flow filtration (TFF) for larger volumes.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a RiboGreen assay.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency (RiboGreen Assay)
-
Prepare a RiboGreen working solution by diluting the stock solution in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Prepare a standard curve of your mRNA in TE buffer.
-
To measure total mRNA:
-
Dilute an aliquot of your LNP formulation in TE buffer containing a surfactant (e.g., 0.1% Triton X-100) to disrupt the LNPs and release all the mRNA.
-
Add the RiboGreen working solution and incubate in the dark for 5 minutes.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
-
To measure free (unencapsulated) mRNA:
-
Dilute another aliquot of your LNP formulation in TE buffer without the surfactant.
-
Add the RiboGreen working solution and incubate.
-
Measure the fluorescence.
-
-
Calculate the encapsulation efficiency:
-
Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100
-
Visualizations
Caption: Workflow for Genevant CL1 LNP Formation.
Caption: Troubleshooting High PDI in LNP Formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. beckman.com [beckman.com]
- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. dovepress.com [dovepress.com]
- 12. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of citrate buffer molarity on mRNA-LNPs: Exploring factors beyond general critical quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL1 LNP Formulations
Welcome to the technical support center for the formulation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid CL1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling particle size and polydispersity (PDI), critical quality attributes for effective nucleic acid delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your LNP formulation development.
Frequently Asked Questions (FAQs)
Q1: What is CL1 and why is it used in LNP formulations?
A1: CL1 is a novel trialkyl ionizable lipid that is a crucial component for creating Lipid Nanoparticles (LNPs).[1] These LNPs serve as carriers to encapsulate and deliver various nucleic acid payloads such as siRNA, mRNA, and DNA into cells.[1] CL1 is particularly noted for its superior performance in delivering mRNA to the liver compared to many other ionizable lipids.[1] It is a versatile lipid suitable for both systemic therapeutic applications and intramuscular vaccines.[1]
Q2: What are the key factors influencing the particle size and PDI of CL1 LNPs?
A2: The particle size and polydispersity index (PDI) of CL1 LNPs are influenced by several factors, which can be broadly categorized into formulation parameters and process parameters.
-
Formulation Parameters:
-
Lipid Composition: The molar ratio of the four primary lipid components (ionizable lipid like CL1, helper lipid, cholesterol, and PEG-lipid) is critical.[2][3]
-
PEG-Lipid Concentration: The amount of PEG-lipid significantly impacts LNP size, with higher concentrations generally leading to smaller particles.[2][4]
-
N/P Ratio: This ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo affects encapsulation efficiency and particle characteristics.[5]
-
-
Process Parameters:
-
Mixing Method: Microfluidic mixing is considered the gold standard for producing uniform and reproducible LNPs.[6][7]
-
Total Flow Rate (TFR): In microfluidic systems, a higher TFR generally results in smaller, more uniform particles due to rapid mixing.[4][8]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase (containing nucleic acid) to the organic phase (containing lipids) also modulates particle size.[9][10]
-
Q3: What is an acceptable PDI value for LNP formulations?
A3: A polydispersity index (PDI) value of 0.3 or below is generally considered acceptable for lipid-based nanoparticle formulations, indicating a homogenous population of vesicles.[11][12] PDI values of 0.2 and below are often targeted to ensure a narrow particle size distribution.[11] A PDI value greater than 0.7 suggests a very broad and heterogeneous size distribution, which may not be suitable for analysis by techniques like Dynamic Light Scattering (DLS).[13]
Q4: How can I measure the particle size and PDI of my CL1 LNPs?
A4: Dynamic Light Scattering (DLS) is the most common technique for measuring the average particle size and PDI of LNPs in a sample.[14][15][16] For more detailed analysis of particle morphology, size distribution, and internal structure, techniques such as Cryo-Transmission Electron Microscopy (Cryo-TEM), Nanoparticle Tracking Analysis (NTA), and Field-Flow Fractionation coupled with Multi-Angle Light Scattering (FFF-MALS) can be employed.[6][14][17]
Troubleshooting Guide
Unsatisfactory particle size or PDI are common challenges during LNP formulation. This guide provides a structured approach to troubleshoot and optimize your CL1 LNP characteristics.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Large Particle Size (>150 nm) | 1. Low Total Flow Rate (TFR): Insufficient mixing speed in the microfluidic system. 2. Low PEG-Lipid Concentration: Inadequate stabilization of the forming nanoparticles. 3. High Lipid Concentration: Increased availability of lipids can lead to larger particles.[4] 4. Low Flow Rate Ratio (FRR): Suboptimal ratio of aqueous to organic phase. | 1. Increase TFR: Gradually increase the total flow rate in your microfluidic setup (e.g., from 5 mL/min to 15 mL/min).[8] 2. Increase PEG-Lipid Molar Ratio: Incrementally increase the molar percentage of the PEG-lipid in your formulation (e.g., from 0.5% to 2.5%).[2] 3. Decrease Total Lipid Concentration: Reduce the concentration of the lipid mixture in the organic phase.[4] 4. Optimize FRR: Systematically vary the FRR (e.g., from 1:1 to 3:1 aqueous to organic).[18] |
| High Polydispersity (PDI > 0.3) | 1. Inconsistent Mixing: Manual mixing methods or suboptimal microfluidic parameters. 2. Lipid Aggregation: Poor stability of the lipid mixture or final LNP suspension. 3. Formulation Instability: Suboptimal lipid ratios leading to a heterogeneous population of particles. | 1. Utilize Microfluidics: If not already in use, switch to a microfluidic mixing system for better control and reproducibility.[7] 2. Optimize PEG-Lipid Content: Ensure sufficient PEG-lipid is present to prevent aggregation.[19] 3. Screen Lipid Ratios: Perform a systematic screen of the molar ratios of CL1, helper lipid, and cholesterol. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Manual Mixing: Human error and lack of precise control in manual formulation methods. 2. Inconsistent Reagent Preparation: Variations in lipid stock solution concentrations or nucleic acid buffer. 3. Fluctuations in Process Parameters: Inconsistent flow rates or temperatures. | 1. Standardize on Microfluidics: Adopt a standardized microfluidic protocol to minimize process variability.[6] 2. Implement Strict QC for Reagents: Ensure accurate and consistent preparation of all solutions. 3. Calibrate and Monitor Equipment: Regularly calibrate pumps and monitor process parameters closely. |
Experimental Protocols
Protocol 1: Formulation of CL1 LNPs using Microfluidics
This protocol describes a general method for preparing CL1-containing LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
CL1 ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (100%, molecular biology grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve CL1, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to prepare individual stock solutions.
-
Prepare Organic Phase: Combine the lipid stock solutions in an appropriate ratio to achieve the desired molar composition (e.g., 50:10:38.5:1.5 of CL1:DSPC:Cholesterol:DMG-PEG 2000). Dilute the lipid mixture with ethanol to the final desired concentration.
-
Prepare Aqueous Phase: Dilute the mRNA stock solution in the citrate buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic instrument according to the manufacturer's instructions.
-
Load the organic phase (lipids in ethanol) and the aqueous phase (mRNA in buffer) into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) (e.g., TFR of 12 mL/min and FRR of 3:1 aqueous to organic).
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.[20]
-
-
Characterization:
-
Measure the particle size and PDI of the dialyzed LNPs using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: Characterization of Particle Size and PDI by DLS
Procedure:
-
Dilute a small aliquot of the final LNP formulation in 1x PBS to a suitable concentration for DLS measurement.[14]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, measurement angle).
-
Perform the measurement to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI).
Data Summary Tables
The following tables summarize the expected impact of key formulation and process parameters on CL1 LNP size and PDI based on general LNP formulation principles.
Table 1: Effect of Formulation Parameters on LNP Characteristics
| Parameter | Variation | Expected Impact on Particle Size | Expected Impact on PDI |
| PEG-Lipid Molar % | Increasing | Decrease[2][4] | Generally decreases |
| Total Lipid Concentration | Increasing | Increase[4] | May increase |
| N/P Ratio | Increasing | Variable, requires optimization | Variable, requires optimization |
Table 2: Effect of Microfluidic Process Parameters on LNP Characteristics
| Parameter | Variation | Expected Impact on Particle Size | Expected Impact on PDI |
| Total Flow Rate (TFR) | Increasing | Decrease[8][9] | Decrease |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | Increasing (e.g., 1:1 to 3:1) | Decrease[9][10] | Generally decreases |
Visualizations
Caption: Workflow for CL1 LNP formulation and characterization.
Caption: Logic diagram for troubleshooting LNP size and PDI.
References
- 1. CL1 & Analogs for Drug Delivery | BroadPharm [broadpharm.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring LNP Size and its Significance in Drug Delivery - Inside Therapeutics [insidetx.com]
- 4. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.beckman.com [media.beckman.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.curapath.com [blog.curapath.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. wyatt.com [wyatt.com]
- 18. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. helixbiotech.com [helixbiotech.com]
- 20. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
long-term stability of frozen vs. lyophilized CL1 formulations
Disclaimer: This technical support guide provides information on the long-term stability of frozen versus lyophilized protein formulations. As "CL1" is a non-specific identifier, this document assumes CL1 is a representative monoclonal antibody (mAb), a common type of biopharmaceutical protein. The principles and procedures described are based on established scientific literature regarding protein stability.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a lyophilized CL1 formulation over a frozen liquid formulation for long-term storage?
A1: Lyophilized (freeze-dried) formulations generally offer superior long-term stability.[1][2] The primary advantages include:
-
Enhanced Chemical and Physical Stability: By removing water, lyophilization significantly slows down chemical degradation pathways like hydrolysis and oxidation, and physical degradation processes like aggregation.[3][4]
-
Extended Shelf-Life at Higher Temperatures: Lyophilized products are often stable for years at refrigerated temperatures (2-8°C) and can tolerate room temperature for certain periods, which simplifies shipping and handling.[1]
-
Reduced Shipping Costs: The elimination of cold-chain shipping requirements can lead to significant cost savings.[3]
Q2: When might a frozen liquid formulation be preferred for CL1?
A2: A frozen liquid formulation can be preferable in certain scenarios:
-
Simpler Manufacturing Process: Freezing is a less complex and time-consuming process compared to lyophilization.[1]
-
Convenience of Use: A frozen formulation avoids the need for a reconstitution step, eliminating potential errors and saving time for the end-user.[3]
-
Sensitivity to Lyophilization Stresses: Some proteins do not withstand the stresses of the freeze-drying process itself, which can include freezing, primary drying, and secondary drying phases, potentially leading to aggregation or denaturation.[4]
Q3: What are the critical factors that affect the stability of frozen CL1 solutions?
A3: The stability of frozen CL1 solutions is influenced by several factors:
-
Freeze-Thaw Cycles: Repeated freezing and thawing are highly detrimental, as they can cause protein denaturation and aggregation at the ice-liquid interface.[5][6] It is recommended to store frozen proteins in single-use aliquots.[5]
-
Storage Temperature: While -20°C is common, storage at -80°C or in liquid nitrogen provides better long-term stability by further reducing molecular mobility.[5]
-
Freeze-Concentration: During freezing, solutes like salts and buffers become concentrated in the unfrozen liquid phase, which can lead to pH shifts and protein destabilization.[6][7]
-
Freezing and Thawing Rates: Both slow and overly rapid freezing can be damaging. Controlled freezing rates are often optimal to minimize ice crystal damage and cryoconcentration effects.[7]
Q4: What are common stabilizers used in frozen and lyophilized CL1 formulations?
A4: Stabilizers, or excipients, are crucial for protecting proteins during freezing, drying, and long-term storage.
-
For Frozen Formulations: Cryoprotectants like glycerol (B35011) and ethylene (B1197577) glycol are often added to prevent the formation of damaging ice crystals.[5]
-
For Lyophilized Formulations:
-
Lyoprotectants (Sugars): Sugars like sucrose (B13894) and trehalose (B1683222) are used to form a glassy amorphous matrix that immobilizes the protein and replaces the hydrogen bonds with water, preserving its native structure.[1]
-
Bulking Agents: Mannitol or glycine (B1666218) can be used to provide structure and prevent the collapse of the lyophilized cake.[1]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included to minimize protein adsorption to surfaces and aggregation at interfaces.[1]
-
Troubleshooting Guides
Issue 1: Reconstitution of Lyophilized CL1
Q: My reconstituted lyophilized CL1 solution appears cloudy or contains visible particles. What is the cause and how can I fix it?
A: Cloudiness or visible particulates upon reconstitution usually indicate protein aggregation.
-
Possible Causes:
-
Improper Reconstitution Technique: Vigorous shaking or swirling can introduce shear stress and cause aggregation.[8]
-
Incorrect Reconstitution Buffer: The pH or ionic strength of the reconstitution buffer may not be optimal for CL1 solubility.
-
Incomplete Dissolution: The lyophilized cake may not have fully dissolved.
-
Product Instability: The protein may have aggregated during the lyophilization process or during storage.
-
-
Troubleshooting Steps:
-
Review Reconstitution Protocol: Ensure you are using the recommended buffer and gentle agitation (e.g., slow swirling or inversion) rather than vigorous shaking. Allow sufficient time for dissolution (e.g., 15-30 minutes).[8]
-
Centrifuge Before Opening: Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[8]
-
Check for Full Dissolution: If flakes or particles are present after the initial reconstitution time, you can try incubating the vial for a longer period (e.g., a few hours at room temperature or overnight at 4°C) with gentle rocking.
-
Analyze for Aggregates: Use Size Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS) to confirm the presence and extent of aggregation.
-
Optimize Formulation: If aggregation is persistent, the formulation may need to be optimized with different stabilizers or pH conditions.
-
Workflow: Troubleshooting Reconstitution Issues
Caption: Troubleshooting decision tree for cloudy reconstituted CL1.
Issue 2: Stability of Frozen CL1
Q: I am observing a loss of biological activity and/or an increase in aggregates in my frozen CL1 aliquots over time. What is happening?
A: Loss of activity and aggregation in frozen samples are typically caused by stresses during freezing, storage, or thawing.
-
Possible Causes:
-
Repeated Freeze-Thaw Cycles: Even a single extra freeze-thaw cycle can significantly degrade some proteins.[5]
-
Inappropriate Storage Temperature: Storage at -20°C may not be sufficient for long-term stability; -80°C is generally better.[5]
-
Suboptimal Formulation: The buffer composition (pH, salts) and lack of cryoprotectants can lead to instability in the frozen state.[7]
-
Oxidation: Oxygen exposure can lead to chemical degradation, which is sometimes accelerated in frozen states due to the concentration of reactants.[9]
-
-
Troubleshooting Steps:
-
Aliquot Strictly: Prepare single-use aliquots immediately after purification to avoid any freeze-thaw cycles.
-
Optimize Storage Temperature: If currently storing at -20°C, switch to -80°C for long-term storage.
-
Flash Freeze: Rapidly freeze aliquots in a dry ice/ethanol bath or liquid nitrogen to minimize the time spent in the concentrated state where pH shifts can occur.[6]
-
Add Cryoprotectants: Consider adding a cryoprotectant like sterile glycerol to a final concentration of 25-50% if compatible with downstream applications.[5]
-
Assess Stability: Use a functional assay to measure biological activity and SEC-HPLC to quantify aggregation at different time points.
-
Data Presentation: Stability Comparison
The following tables summarize representative long-term stability data for a typical mAb like CL1. Data is illustrative and will vary based on the specific molecule and formulation.
Table 1: Frozen CL1 Formulation Stability (Stored for 12 Months)
| Parameter | Storage at -20°C | Storage at -80°C |
| % Monomer Purity (by SEC) | 97.5% | 99.2% |
| % High Molecular Weight Species (Aggregates) | 2.0% | 0.6% |
| % Low Molecular Weight Species (Fragments) | 0.5% | 0.2% |
| Biological Activity | 85% of initial | 98% of initial |
Table 2: Lyophilized CL1 Formulation Stability (Stored for 24 Months)
| Parameter | Storage at 2-8°C | Storage at 25°C / 60% RH |
| % Monomer Purity (by SEC) | 99.5% | 98.0% |
| % High Molecular Weight Species (Aggregates) | 0.4% | 1.5% |
| % Low Molecular Weight Species (Fragments) | 0.1% | 0.5% |
| Biological Activity | 99% of initial | 92% of initial |
| Reconstitution Time | < 1 minute | < 1 minute |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
This method separates proteins based on their hydrodynamic size to quantify monomers, aggregates, and fragments.[10][11]
-
System Preparation:
-
HPLC System: A UHPLC or HPLC system with a UV detector (280 nm).[11]
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: Prepare a mobile phase, typically a phosphate (B84403) or histidine buffer with salt (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), and degas thoroughly.[10]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Frozen Samples: Thaw the CL1 sample rapidly in a water bath at room temperature.
-
Lyophilized Samples: Reconstitute the CL1 vial according to the specified protocol.
-
Dilution: Dilute the sample to a concentration within the linear range of the assay (e.g., 1 mg/mL) using the mobile phase.
-
Filtration/Centrifugation: Centrifuge the diluted sample (e.g., at 10,000 x g for 5 minutes) to remove any small particulates.
-
-
Analysis:
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Record the chromatogram at 280 nm. Aggregates will elute first, followed by the monomer, and then fragments.
-
Integration: Integrate the peak areas for each species. Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat required to unfold a protein as the temperature increases, providing its melting temperature (Tm), a key indicator of thermal stability.[12][13][14]
-
System Preparation:
-
Calorimeter: A differential scanning calorimeter.
-
Cleaning: Ensure the sample and reference cells are thoroughly cleaned with detergent and water according to the manufacturer's instructions.
-
Instrument Setup: Turn on the instrument and nitrogen gas supply to pressurize the cells, which prevents boiling and bubble formation at high temperatures.[15]
-
-
Sample Preparation:
-
Dialysis: Dialyze the CL1 protein sample extensively against the formulation buffer to ensure a perfect buffer match for the reference cell.
-
Concentration: Adjust the protein concentration to approximately 1 mg/mL.
-
Degassing: Degas the protein sample and the matching buffer under vacuum for several minutes.
-
-
Analysis:
-
Loading: Carefully load the protein sample into the sample cell and the exact same volume of matching buffer into the reference cell, avoiding the introduction of air bubbles.
-
Scanning: Set up a temperature scan from a starting temperature (e.g., 25°C) to a final temperature well above the expected unfolding transition (e.g., 95°C) at a defined scan rate (e.g., 1°C/minute).
-
Data Acquisition: The instrument will record the differential heat capacity (Cp) as a function of temperature.
-
-
Data Analysis:
-
Baseline Correction: Subtract a buffer-buffer scan from the sample scan to correct for any baseline drift.
-
Tm Determination: The peak of the resulting thermogram corresponds to the melting temperature (Tm). A higher Tm indicates greater thermal stability.[16]
-
Enthalpy Calculation: The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.[12]
-
Workflow: Long-Term Stability Study
Caption: General workflow for a long-term stability study.
References
- 1. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmanow.live [pharmanow.live]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 7. Protein stability and critical stabilizers in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. creative-biostructure.com [creative-biostructure.com]
addressing Genevant CL1 LNP batch-to-batch variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the use of Genevant's CL1 lipid nanoparticle (LNP) platform for nucleic acid delivery. Here you will find troubleshooting guides and frequently asked questions to help ensure the consistency and success of your experiments.
Troubleshooting Guides
This section provides systematic guidance for resolving specific issues you may encounter during the formulation and characterization of Genevant CL1 LNPs.
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
You observe significant variability in LNP size (Z-average) and a PDI greater than 0.2 between different batches, or even within the same batch.
Possible Causes and Troubleshooting Steps:
-
Lipid Quality and Handling:
-
Question: Are the lipids, including Genevant CL1, fully dissolved and free of precipitation?
-
Action: Ensure all lipid components are brought to room temperature before use and are fully solubilized in ethanol (B145695). Visually inspect for any precipitates. If observed, gently warm the solution and vortex until fully dissolved. Store lipids as recommended to prevent degradation.[1]
-
-
Mixing Process:
-
Question: Is the mixing of the lipid-ethanol phase and the aqueous nucleic acid phase rapid and consistent?
-
Action: The speed and method of mixing are critical for LNP formation.[2][3] For microfluidic mixing, ensure the flow rates are accurate and the device is not clogged. For manual methods, ensure the injection of the lipid phase into the aqueous phase is rapid and reproducible.
-
-
Buffer Conditions:
-
Question: Is the pH of the aqueous buffer optimal for LNP formation with Genevant CL1?
-
Action: The pKa of Genevant CL1 is 6.3.[4][5] The pH of the aqueous buffer should be acidic (e.g., pH 4-5) to ensure the ionization of CL1, which is crucial for encapsulating the negatively charged nucleic acid.[6][7] Verify the pH of your buffer before each use.
-
-
Downstream Processing:
-
Question: Is the purification method (e.g., dialysis, tangential flow filtration) consistent and optimized?
-
Action: Inconsistent purification can lead to residual ethanol or variations in buffer composition, affecting particle stability and size.[8][9] Ensure the purification process is well-defined and executed consistently across all batches.
-
Troubleshooting Workflow:
References
- 1. azonano.com [azonano.com]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. precigenome.com [precigenome.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.curapath.com [blog.curapath.com]
- 9. susupport.com [susupport.com]
strategies to reduce toxicity of Genevant CL1 formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and frequently asked questions related to Genevant formulations. The following information is intended to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the toxicity of lipid nanoparticle (LNP) formulations?
A1: The toxicity associated with LNP formulations is often linked to the cationic or ionizable lipids that are essential for encapsulating and delivering nucleic acid payloads. These lipids can interact with negatively charged cell membranes, leading to membrane disruption and cytotoxicity. Furthermore, the accumulation of LNPs in specific organs, such as the liver and spleen, can lead to localized inflammation and toxicity. The immune system can also be activated by certain lipid components, contributing to systemic inflammatory responses.
Q2: How can the surface properties of LNPs be modified to reduce toxicity?
A2: Modifying the surface of LNPs with hydrophilic polymers, most notably polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to reduce toxicity. This process, known as PEGylation, creates a "stealth" effect that reduces interactions with blood components and non-target cells, thereby decreasing immunogenicity and prolonging circulation time. The density and length of the PEG chains can be optimized to balance stealth properties with efficient cellular uptake at the target site.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| High in vitro cytotoxicity | Suboptimal lipid composition | Screen different ratios of cationic/ionizable lipids to helper lipids (e.g., cholesterol, DOPE). |
| High concentration of formulation | Perform a dose-response study to determine the optimal concentration with minimal toxicity. | |
| Inappropriate formulation buffer | Ensure the buffer is pH-neutral and isotonic to the cell culture medium. | |
| In vivo inflammatory response | Immunogenic lipid components | Substitute or modify lipid components known to trigger immune responses. |
| Aggregation of LNPs | Optimize the formulation process to ensure uniform particle size and prevent aggregation. This can be monitored by Dynamic Light Scattering (DLS). | |
| Rapid clearance by the reticuloendothelial system (RES) | Incorporate PEGylated lipids to increase circulation time and reduce RES uptake. | |
| Low transfection efficiency with reduced toxicity formulation | Excessive PEGylation | Optimize the PEG-lipid concentration. While PEGylation reduces toxicity, excessive amounts can hinder cellular uptake and endosomal escape. |
| Altered LNP structure | Characterize the physicochemical properties (size, zeta potential, and morphology) of the modified LNPs to ensure they are within the optimal range for delivery. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the LNP formulations in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Incubate for another 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette with the diluted sample into the instrument and initiate the measurement.
-
Data Analysis: Analyze the resulting correlation function to determine the average particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
Visual Guides
Caption: Workflow for developing and evaluating LNP formulations with reduced toxicity.
Caption: Simplified signaling pathway of LNP-induced toxicity.
Validation & Comparative
A Head-to-Head Comparison of Genevant CL1 and SM-102 for mRNA Vaccine Delivery
For researchers, scientists, and drug development professionals, the choice of a lipid nanoparticle (LNP) system is a critical determinant of an mRNA vaccine's success. This guide provides an objective comparison of two leading ionizable lipids: Genevant's CL1 and Moderna's SM-102, supported by experimental data to inform your selection process.
The efficacy and safety of mRNA vaccines are intrinsically linked to their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the gold standard for protecting and delivering mRNA payloads to target cells. At the heart of these LNPs are ionizable lipids, which are crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. This comparison focuses on two key players in this space: Genevant's novel ionizable lipid, CL1 (also referred to as Lipid 10 in some literature), and SM-102, the ionizable lipid utilized in the Moderna COVID-19 vaccine.
Performance Snapshot: CL1 vs. SM-102
Recent preclinical studies have provided valuable insights into the comparative performance of LNPs formulated with CL1 and SM-102. A key study by Lam et al. (2023) demonstrated that LNPs formulated with CL1 exhibit comparable or superior performance to those containing SM-102 in the context of an mRNA vaccine.
Key Performance Highlights:
-
Immunogenicity: In a prime-boost hemagglutinin (HA) rodent vaccine model, LNPs formulated with CL1 elicited comparable or better antibody titers compared to the SM-102 lipid composition used in the FDA-approved mRNA COVID-19 vaccines.[1][2][3] Specifically, CL1-based LNPs reported higher anti-hemagglutinin (HA) IgG titers than the SM-102 LNP composition.[4]
-
mRNA Expression: CL1 has demonstrated superior liver delivery of mRNA when compared to other literature ionizable lipids.[1] One report indicated that CL1 afforded more than double the expression of either approved lipid (referring to SM-102 and ALC-0315) at the injection site.[4]
-
Versatility: The data suggest that CL1 is a versatile ionizable lipid, well-suited for both systemic therapeutic applications and intramuscular vaccine delivery of diverse nucleic acid payloads.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Immunogenicity in a Hemagglutinin (HA) Rodent Vaccine Model
| Ionizable Lipid | Anti-HA IgG Titer | Reference |
| Genevant CL1 | Higher than SM-102 | [4] |
| SM-102 | Baseline | [4] |
Table 2: In Vivo mRNA Expression
| Ionizable Lipid | Relative Luciferase Expression (Injection Site) | Relative Luciferase Expression (Liver) | Reference |
| Genevant CL1 | >2-fold higher than SM-102 | High | [4] |
| SM-102 | Baseline | Less than CL1 | [4] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are provided below.
LNP Formulation
Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing approach.
Materials:
-
Ionizable lipid (Genevant CL1 or SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA encoding the antigen of interest (e.g., hemagglutinin, luciferase)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 at a specific molar ratio (e.g., 50:10:38.5:1.5 for a typical SM-102 formulation).[5]
-
Prepare an aqueous solution of mRNA in citrate buffer.
-
Set the flow rates of the lipid-ethanol and mRNA-aqueous solutions on the microfluidic device.
-
Initiate the mixing process, allowing the LNPs to self-assemble.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final LNP formulation.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo mRNA Delivery and Expression Analysis
Objective: To assess the in vivo expression of mRNA delivered by LNPs.
Materials:
-
LNP-mRNA formulation (e.g., encapsulating luciferase mRNA)
-
BALB/c mice (or other appropriate animal model)
-
In vivo imaging system (IVIS)
-
D-luciferin
Protocol:
-
Administer a single intramuscular (IM) dose of the LNP-mRNA formulation to the hind limb of the mice.
-
At designated time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin via intraperitoneal injection.
-
Anesthetize the mice and acquire bioluminescence images using an IVIS.
-
Quantify the luciferase expression at the injection site and in other organs (e.g., liver, spleen) by measuring the radiant flux (photons/second).
Immunogenicity Assessment in a Rodent Vaccine Model
Objective: To evaluate the antibody response elicited by an LNP-mRNA vaccine.
Materials:
-
LNP-mRNA vaccine formulation (e.g., encapsulating hemagglutinin mRNA)
-
BALB/c mice
-
Adjuvant (if required by the study design)
-
Materials for enzyme-linked immunosorbent assay (ELISA)
Protocol:
-
Immunize mice with a prime-boost regimen. Administer the primary dose (e.g., 5 µg of mRNA) via intramuscular injection.
-
Administer a booster dose at a specified interval (e.g., 3 weeks after the primary dose).
-
Collect blood samples at various time points post-immunization.
-
Isolate serum from the blood samples.
-
Determine the antigen-specific IgG antibody titers in the serum using ELISA.
Cellular Uptake and Immune Response Pathway
The following diagram illustrates the general pathway of LNP-mediated mRNA delivery and the subsequent activation of the innate immune system, which is a critical step in initiating an adaptive immune response.
Caption: LNP-mRNA uptake, antigen presentation, and innate immune activation pathway.
Conclusion
The selection of an ionizable lipid is a pivotal decision in the development of mRNA vaccines. The available data suggests that Genevant's CL1 is a highly promising candidate, demonstrating robust immunogenicity and high levels of in vivo mRNA expression, in some cases exceeding the performance of the clinically validated SM-102. Researchers and drug developers should consider these findings when selecting an LNP platform for their specific vaccine or therapeutic application. The provided experimental protocols offer a foundation for conducting comparative studies to further evaluate these and other novel lipid-based delivery systems.
References
- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 3. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid‐Nanoparticle Components for Therapeutic and Vaccine Applications - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 4. mdpi.com [mdpi.com]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading Ionizable Lipids for mRNA Delivery: Genevant CL1 vs. ALC-0315
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring potency, safety, and efficacy. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape of the mRNA payload. This guide provides a detailed comparison of two prominent ionizable lipids: Genevant CL1 (also known as Lipid 10) and ALC-0315, which is a key component of the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of lipids for their LNP formulations.
Physicochemical Properties
The physicochemical properties of the ionizable lipid are critical determinants of the resulting LNP's characteristics and performance. Both Genevant CL1 and ALC-0315 are designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome, a crucial step for the release of mRNA into the cytoplasm.
| Property | Genevant CL1 (Lipid 10) | ALC-0315 |
| pKa | 6.3[1][4] | 6.09[5][6][7] |
| Chemical Structure | Trialkyl ionizable lipid[8] | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)[2] |
Note: The pKa value is a critical parameter that influences the efficiency of endosomal escape. A pKa in the range of 6-7 is generally considered optimal for this process.[9]
LNP Formulation and Physicochemical Characterization
The composition of the LNP formulation significantly impacts its in vivo performance. Below are typical molar ratios used for formulating LNPs with these ionizable lipids.
| Component | Typical Molar Ratio (ALC-0315) | Reference |
| Ionizable Lipid (ALC-0315) | 46.3 | [10] |
| Phospholipid (DSPC) | 9.4 | [10] |
| Cholesterol | 42.7 | [10] |
| PEG-Lipid (ALC-0159) | 1.6 | [10] |
Formulations for Genevant CL1 often utilize similar helper lipids, though the exact ratios may be optimized for specific applications.
The resulting LNPs typically exhibit the following physicochemical characteristics:
| LNP Property | Genevant CL1 | ALC-0315 |
| Size (Hydrodynamic Diameter) | ~70-100 nm | ~70-100 nm |
| Polydispersity Index (PDI) | < 0.13 | < 0.13 |
| mRNA Encapsulation Efficiency | >90% | >90% |
| Zeta Potential (at neutral pH) | Close to neutral | Close to neutral |
These parameters are crucial for ensuring a homogenous and stable LNP formulation with efficient mRNA encapsulation.[11]
Experimental Protocols
LNP Formulation via Microfluidic Mixing
A common and reproducible method for preparing mRNA-LNPs is through microfluidic mixing.[12]
Materials:
-
Ionizable lipid (Genevant CL1 or ALC-0315) in ethanol (B145695)
-
Helper lipids (e.g., DSPC, Cholesterol) in ethanol
-
PEG-lipid in ethanol
-
mRNA in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5)[10]
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare Lipid Mixture: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol to the desired molar ratios. For ALC-0315, a typical ratio is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[10]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Microfluidic Mixing: Set the flow rates of the lipid and mRNA solutions on the microfluidic device. A common flow rate ratio of the aqueous to organic phase is 3:1.[11]
-
Collection and Dilution: Collect the resulting LNP dispersion and dilute with a suitable buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.[10]
-
Purification and Concentration: The LNPs can be further purified and concentrated using methods like tangential flow filtration or dialysis to remove non-encapsulated mRNA and ethanol.
In Vivo Performance Comparison
Direct comparative studies providing quantitative data for Genevant CL1 and ALC-0315 are emerging. The available data suggests comparable in vivo performance in key areas.
| Performance Metric | Genevant CL1 | ALC-0315 | Reference |
| Anti-HA IgG Titers (Rodent Model) | Similar to ALC-0315 | Similar to Genevant CL1 | [3] |
| Protein Expression (Liver) | High expression | High expression | [3][13] |
| Protein Expression (Injection Site) | Similar to ALC-0315 | Similar to Genevant CL1 | [3] |
One study noted that while in vitro protein expression was higher with SM-102 (another clinically used ionizable lipid) compared to ALC-0315, the in vivo protein expression levels were nearly identical between the two.[14] This highlights the importance of in vivo evaluation for predicting clinical performance.
In Vivo mRNA Delivery and Expression Analysis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 14. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
DLin-MC3-DMA vs. Genevant CL1: A Comparative Guide to Ionizable Lipids for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison
The selection of an ionizable lipid significantly impacts the efficacy and tolerability of an LNP-siRNA formulation. The following tables summarize the key performance characteristics of DLin-MC3-DMA and Genevant CL1 based on available preclinical data.
| Property | DLin-MC3-DMA | Genevant CL1 | Reference |
| pKa | ~6.44 | ~6.3 | [1][2][3][4] |
| Chemical Structure | Dilinoleyl-methyl-4-dimethylaminobutyrate | Trialkyl ionizable lipid | [5][6] |
Table 1: Physicochemical Properties
The pKa of the ionizable lipid is a critical parameter that governs the encapsulation of siRNA at low pH and the release of the payload into the cytoplasm upon endosomal acidification. Both DLin-MC3-DMA and Genevant CL1 possess pKa values in the optimal range of 6.2-6.5, which is considered ideal for hepatic gene silencing in vivo.[5]
| Parameter | DLin-MC3-DMA | Genevant CL1 | Reference |
| Target Gene | Transthyretin (TTR) | Transthyretin (TTR) | [6] |
| Gene Silencing | Significant | Significantly Greater | [6] |
| Tolerability | Well-tolerated | Better tolerated | [6] |
Table 2: In Vivo Performance for siRNA Delivery (Head-to-Head Comparison)
A direct comparative study has shown that LNPs formulated with Genevant CL1 encapsulating transthyretin (TTR) siRNA elicited significantly greater gene silencing and were better tolerated than those formulated with the benchmark DLin-MC3-DMA.[6]
| Parameter | DLin-MC3-DMA | Reference |
| Target Gene | Factor VII | [5] |
| ED₅₀ (mice) | 0.005 mg/kg | [5] |
| Target Gene | Transthyretin (TTR) | [5] |
| ED₅₀ (non-human primates) | 0.03 mg/kg | [5] |
Table 3: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA
DLin-MC3-DMA has demonstrated high potency in vivo, with a median effective dose (ED₅₀) for silencing Factor VII in mice as low as 0.005 mg/kg.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections provide representative protocols for the formulation, characterization, and in vivo evaluation of LNP-siRNA, based on methodologies reported in the literature.
LNP-siRNA Formulation
This protocol describes a common method for preparing LNP-siRNA formulations using microfluidic mixing.
-
Preparation of Lipid Stock Solutions:
-
Dissolve DLin-MC3-DMA or Genevant CL1, DSPC, cholesterol, and PEG-DMG in absolute ethanol (B145695) to prepare individual stock solutions. A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-DMG).[7][8]
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA duplex in a low pH buffer, such as 50 mM sodium acetate (B1210297) (pH 4).[8]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing facilitates the self-assembly of the lipids and siRNA into LNPs.
-
-
Dialysis and Concentration:
-
Immediately after formation, dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
The LNP solution can be concentrated using centrifugal filter units if required.
-
LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Zetasizer).
-
Acceptable LNPs for in vivo use typically have a mean diameter of less than 100 nm and a PDI below 0.2.[5]
-
2. siRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Prepare a standard curve of the siRNA.
-
Divide the LNP sample into two aliquots. To one aliquot, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated siRNA (total siRNA). The other aliquot remains untreated (free siRNA).
-
Add RiboGreen reagent to both aliquots and the standards.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100. Encapsulation efficiencies are typically expected to be greater than 90%.[5]
-
In Vivo Gene Silencing and Tolerability
This protocol outlines a typical in vivo study in mice to assess the gene silencing efficacy and tolerability of LNP-siRNA formulations.
-
Animal Model: C57BL/6 mice are commonly used.
-
Administration: Administer the LNP-siRNA formulations intravenously (i.v.) via the tail vein. Doses can range from 0.001 to 1 mg/kg of siRNA.
-
Gene Silencing Assessment (Example: Factor VII):
-
At a predetermined time point post-injection (e.g., 48 hours), collect blood samples via cardiac puncture.
-
Isolate serum and measure the levels of the target protein (e.g., Factor VII) using a chromogenic assay or ELISA.
-
Normalize the protein levels to a control group treated with a non-targeting siRNA or saline.
-
-
Tolerability Assessment:
-
Monitor the body weight of the mice throughout the study.
-
At the time of sacrifice, collect blood for serum chemistry analysis to assess liver function (e.g., measuring levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)).
-
Visualizing the Process
To better understand the mechanisms and workflows involved in LNP-siRNA delivery, the following diagrams have been generated using the DOT language.
Caption: LNP-siRNA cellular uptake and mechanism of action.
Caption: Experimental workflow for LNP-siRNA formulation and evaluation.
Conclusion
Both DLin-MC3-DMA and Genevant CL1 are highly potent ionizable lipids for siRNA delivery, particularly to hepatocytes. DLin-MC3-DMA has a proven track record as a key component of the first FDA-approved LNP-siRNA therapeutic, demonstrating its clinical viability.[9] Emerging data on Genevant CL1 suggests it may offer improved gene silencing efficacy and a better tolerability profile compared to DLin-MC3-DMA, positioning it as a promising next-generation lipid for siRNA therapeutics.[6] The choice between these lipids will depend on the specific application, target tissue, and desired therapeutic window. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to perform their own comparative studies and select the optimal LNP composition for their research and development needs.
References
- 1. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 2. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. abpbio.com [abpbio.com]
- 6. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ionizable Lipids for LNP Delivery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical step in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[][2][3] This guide provides an objective comparison of the performance of various ionizable lipids, supported by experimental data, to aid in the rational design of LNP-based delivery systems.
Ionizable lipids are a cornerstone of modern LNP formulations, playing a pivotal role in the encapsulation of RNA and its subsequent release into the cytoplasm of target cells.[][2] Their unique pH-dependent charge allows for efficient nucleic acid loading at acidic pH and a neutral surface charge at physiological pH, minimizing toxicity.[][2][4] Upon endocytosis, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and delivery of the therapeutic payload.[][5][6][7]
Performance Comparison of Key Ionizable Lipids
The in vivo and in vitro efficacy of LNPs is highly dependent on the structure of the incorporated ionizable lipid.[8][9] Structural modifications to the lipid's headgroup, linker, and hydrophobic tails can significantly impact delivery efficiency, biodistribution, and safety. This section presents a comparative analysis of benchmark and novel ionizable lipids.
Benchmarking Commercially Relevant Ionizable Lipids
Clinically advanced ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315 have been instrumental in the success of approved RNA therapeutics, including Onpattro® and COVID-19 mRNA vaccines.[][2][10][11]
| Ionizable Lipid | Application | Key Performance Characteristics | Reference |
| DLin-MC3-DMA (MC3) | siRNA (Onpattro®) | Potent hepatic gene silencing.[] Well-established benchmark for siRNA delivery. | [] |
| SM-102 | mRNA (Moderna COVID-19 Vaccine) | High in vivo transfection efficiency for intramuscular administration. | [10][12] |
| ALC-0315 | mRNA (Pfizer-BioNTech COVID-19 Vaccine) | High in vivo transfection efficiency for intramuscular administration. Superior transfection efficiency for DNA-LNPs in wildtype mice.[11] | [10][11][12] |
Emerging and Novel Ionizable Lipids
Research into next-generation ionizable lipids focuses on improving potency, targeted delivery, and biodegradability to enhance safety for chronic dosing.[][2][13]
| Ionizable Lipid Class | Example(s) | Key Performance Improvements | Reference |
| Multi-tail | C12-200, U-19 | 7-fold increase in mRNA expression compared to standard C12-200 formulation.[] U-19 shows prolonged mRNA expression and some extrahepatic delivery compared to ALC-0315.[14] | [][14] |
| Branched-tail | Oi10 | >10-fold increase in liver mRNA expression compared to linear tail isomers.[] | [] |
| Biodegradable | L319, 5D8 | L319 maintains in vivo potency of MC3 with rapid elimination and improved tolerability.[] 5D8 demonstrates superior in vivo gene editing and siRNA delivery compared to MC3.[13] | [][13][15] |
| Paracyclophane-based | Optimized PILs | Superior efficacy compared to DLin-MC3-DMA (intravenous) and SM-102/ALC-0315 (intramuscular).[12] | [12] |
| Sterol-conjugated | LNP1 | Comparable luminescence intensity to ALC-0315 with prolonged protein expression.[4] | [4] |
| Cholesterol-tailed | ARV-T1 | Significantly increased mRNA delivery and protein expression in vitro and in vivo compared to SM-102.[16] | [16] |
| Tetrahydropyrimidine (THP) | THP1 | Comparable in vitro and in vivo transfection efficiency to DLin-MC3-DMA.[17] | [17] |
Physicochemical Properties of LNPs
The physicochemical properties of LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical quality attributes that influence their in vivo performance and are largely dictated by the choice of ionizable lipid and formulation parameters.[8][9][]
| Property | Typical Range | Measurement Technique | Importance |
| Particle Size | 50 - 200 nm | Dynamic Light Scattering (DLS)[][19] | Affects biodistribution, cellular uptake, and clearance.[19] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[14][] | Indicates the uniformity of particle size. Lower values suggest a more monodisperse population. |
| Zeta Potential | -50 mV to +50 mV | Electrophoretic Light Scattering (ELS)[][19] | Indicates surface charge and stability. Higher absolute values suggest better colloidal stability.[] |
| pKa | 6.2 - 7.4 | TNS Assay[20] | Critical for efficient RNA encapsulation and endosomal escape.[8][9] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible formulation and evaluation of LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing LNPs encapsulating mRNA.[13][21][22]
-
Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, phospholipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in 100% ethanol (B145695) to create individual stock solutions.[21][22]
-
Preparation of Lipid Mixture: Combine the calculated volumes of the lipid stock solutions in a tube. The molar ratio of the lipids is a critical parameter to optimize (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).[13] Dilute the lipid mixture with ethanol to the final desired volume for the organic phase.[22]
-
Preparation of Aqueous Phase: Thaw the mRNA on ice. Dilute the mRNA in an acidic buffer (e.g., 10 mM citric acid buffer, pH 4.0) to a final volume that is typically three times the volume of the organic phase.[22][23]
-
Microfluidic Mixing: Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes. Place the syringes on a microfluidic mixing device. Set the flow rate ratio (aqueous:organic) to 3:1. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the mRNA.[13][24]
-
Purification: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.[24]
In Vitro Transfection Efficiency Assay
This protocol outlines the steps to assess the potency of mRNA-LNPs in a cell-based assay.[17][22][25]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa, or HepG2) in a 96-well plate at a density that allows for adherence and growth overnight.[17][22]
-
LNP Treatment: Dilute the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in complete cell culture medium to the desired concentrations. Remove the old medium from the cells and add the LNP-containing medium.[22]
-
Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C in a CO2 incubator.[17]
-
Quantification of Protein Expression:
In Vivo LNP Delivery and Efficacy
This protocol provides a general workflow for evaluating LNP performance in a mouse model.[21][22]
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
LNP Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous tail vein injection for systemic delivery or intramuscular injection for vaccine applications). The dosage will depend on the specific study but can range from 0.05 to 1 mg/kg of mRNA.[13][22]
-
Biodistribution and Protein Expression: At a specified time point post-injection (e.g., 6, 24, 48 hours), euthanize the mice and harvest organs of interest (e.g., liver, spleen, muscle).
-
For Luciferase: Homogenize the tissues and perform a luciferase assay to quantify protein expression. Alternatively, for whole-body imaging, inject the mice with a luciferin (B1168401) substrate and image using an in vivo imaging system (IVIS).[16][21]
-
For other proteins: Analyze protein levels in tissues or serum using methods like ELISA or Western blotting.
-
-
Gene Silencing (for siRNA): For siRNA-LNPs targeting a specific gene, measure the downregulation of the target mRNA or protein in the target tissue.[13]
LNP Characterization: Size and Zeta Potential
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer, such as PBS.[26][27]
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Inject the diluted LNP sample into a specialized ELS cuvette or cell.
-
The instrument applies an electric field and measures the velocity of the particles, which is proportional to their zeta potential.[][19]
-
Visualizing Key Processes and Relationships
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways, experimental workflows, and structure-activity relationships.
LNP Uptake and Endosomal Escape Pathway
References
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 7. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paracyclophane-based ionizable lipids for efficient mRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 20. kinampark.com [kinampark.com]
- 21. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 23. scispace.com [scispace.com]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 27. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
Genevant CL1 LNP Outperforms Alternatives in Preclinical Animal Models
For researchers, scientists, and drug development professionals, a comprehensive review of preclinical data demonstrates that Genevant's CL1 lipid nanoparticle (LNP) platform exhibits superior or comparable performance in animal models when evaluated against other widely used LNP formulations for the delivery of mRNA and siRNA.
In head-to-head studies, the Genevant CL1 LNP, which utilizes the novel ionizable lipid "Lipid 10," has shown significant advantages in terms of therapeutic protein expression, gene silencing, and immunogenicity. These findings position the CL1 platform as a highly competitive option for the development of nucleic acid-based therapeutics and vaccines.
Comparative Performance in In Vivo Models
A key study directly compared the in vivo efficacy of Genevant's Lipid 10 (CL1) with established ionizable lipids, including DLin-MC3-DMA (the lipid component of the first FDA-approved siRNA-LNP drug, Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine). The results, summarized below, highlight the performance of the CL1 LNP system across different therapeutic applications.
Messenger RNA (mRNA) Delivery and Protein Expression
In studies evaluating the delivery of mRNA encoding therapeutic proteins, LNPs formulated with Genevant's Lipid 10 (CL1) demonstrated superior protein expression in the liver compared to other ionizable lipids. This enhanced performance is critical for therapeutic applications requiring high levels of protein production.
| Ionizable Lipid | Mean EGFP Expression in Liver (ng/g tissue) |
| Genevant Lipid 10 (CL1) | ~12,000 |
| DLin-MC3-DMA | ~4,000 |
| SM-102 | ~6,000 |
| ALC-0315 | ~8,000 |
| Table 1: Comparison of in vivo EGFP protein expression in the liver of BALB/c mice 24 hours after a single intravenous (IV) administration of 1 mg/kg EGFP mRNA formulated in LNPs with different ionizable lipids. Data extracted from a peer-reviewed publication. |
Small Interfering RNA (siRNA) Delivery and Gene Silencing
When used to deliver small interfering RNA (siRNA), Genevant's Lipid 10 (CL1) LNPs resulted in significantly greater silencing of the target gene, transthyretin (TTR), compared to the benchmark lipid, DLin-MC3-DMA. This indicates a high degree of efficiency in mediating RNA interference in vivo.
| Ionizable Lipid | TTR mRNA Levels in Liver (% of control) |
| Genevant Lipid 10 (CL1) | ~10% |
| DLin-MC3-DMA | ~30% |
| Table 2: Comparison of in vivo transthyretin (TTR) gene silencing in the liver of BALB/c mice 48 hours after a single IV administration of 0.01 mg/kg TTR siRNA formulated in LNPs. Data from a peer-reviewed study. |
mRNA Vaccine Immunogenicity
In a murine model of an mRNA vaccine, LNPs formulated with Genevant's Lipid 10 (CL1) elicited comparable or higher antibody titers against the hemagglutinin (HA) antigen compared to LNPs containing SM-102 and ALC-0315.[1] This demonstrates the potential of the CL1 platform for the development of effective prophylactic vaccines.
| Ionizable Lipid in LNP | Anti-HA IgG Titer (Day 28) |
| Genevant Lipid 10 (CL1) | Comparable or higher than comparators |
| SM-102 | Lower than Lipid 10 |
| ALC-0315 | Comparable to Lipid 10 |
| Table 3: Qualitative comparison of anti-hemagglutinin (HA) IgG titers in BALB/c mice 28 days after intramuscular (IM) immunization with an HA mRNA vaccine formulated in LNPs with different ionizable lipids.[1] |
Biodistribution Profile
Following systemic administration, Genevant's Lipid 10 (CL1) LNPs primarily accumulate in the liver, which is consistent with the biodistribution of many other LNP formulations. The lipid is rapidly taken up by the liver within the first hour and is then gradually cleared over a two-week period, a clearance profile similar to that of DLin-MC3-DMA.[2][3]
Experimental Protocols
The following provides a general overview of the experimental methodologies used in the preclinical evaluation of Genevant's CL1 LNP and its comparators.
LNP Formulation
LNPs were typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid (e.g., Genevant Lipid 10, DLin-MC3-DMA, SM-102, or ALC-0315), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, were dissolved in ethanol (B145695). This organic phase was rapidly mixed with an aqueous phase containing the nucleic acid (mRNA or siRNA) at an acidic pH. The resulting nanoparticles were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
Animal Models and Administration
The in vivo studies were primarily conducted in BALB/c mice. For systemic delivery applications, such as therapeutic protein expression and gene silencing, the LNP formulations were administered via a single intravenous (IV) injection. For vaccine applications, the formulations were administered via intramuscular (IM) injection.
Endpoint Analysis
-
Protein Expression: For mRNA-based therapeutics, protein expression was quantified from tissue homogenates (primarily liver) using enzyme-linked immunosorbent assays (ELISA) specific for the expressed protein (e.g., EGFP or hEPO). In some studies, in vivo bioluminescence imaging was used to track the expression of luciferase mRNA.
-
Gene Silencing: The efficacy of siRNA-mediated gene silencing was determined by measuring the levels of the target mRNA (e.g., TTR) in liver tissue using methods such as branched DNA (bDNA) analysis.
-
Immunogenicity: For mRNA vaccines, the immune response was assessed by measuring antigen-specific antibody titers (e.g., anti-HA IgG) in the serum of immunized animals using ELISA.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of LNP performance in animal models.
Caption: A generalized workflow for the in vivo evaluation of LNP performance.
Conclusion
The available preclinical data strongly supports the robust performance of Genevant's CL1 LNP platform in animal models for both therapeutic and vaccine applications. Its ability to achieve high levels of protein expression, potent gene silencing, and strong immunogenicity, often exceeding that of established competitors, makes it a compelling choice for the development of next-generation nucleic acid medicines. The favorable biodistribution and clearance profile further underscore its potential for clinical translation.
References
Comparative Analysis of Genevant CL1 Toxicity Profiles: A Guide for Researchers
For drug development professionals and scientists navigating the landscape of nucleic acid delivery, understanding the toxicological profile of lipid nanoparticle (LNP) systems is paramount. This guide provides a comparative analysis of Genevant's CL1 ionizable lipid, a key component of their LNP platform, against other widely used LNP constituents.
The selection of an appropriate delivery vehicle is a critical determinant of the safety and efficacy of mRNA and siRNA therapeutics. Ionizable lipids are a core component of LNPs, influencing both potency and tolerability. Genevant's CL1 (also known as Lipid 10) is a novel, versatile ionizable lipid designed for both systemic therapeutic and intramuscular vaccine applications.[1] This guide synthesizes available preclinical data to offer a comparative perspective on its toxicity profile.
Executive Summary of Comparative Toxicity
Available data suggests that LNPs formulated with Genevant CL1 exhibit a favorable tolerability profile, particularly when compared to earlier generation and some contemporary ionizable lipids. A key study demonstrated that LNPs utilizing CL1 were better tolerated than those formulated with the benchmark lipid DLin-MC3-DMA when delivering siRNA.[1] Furthermore, in a rodent vaccine model, LNPs containing CL1 elicited comparable or superior antibody titers to formulations containing SM-102 (Moderna) and ALC-0315 (Pfizer/BioNTech), indicating high potency which can be a factor in dose-related toxicity.[1]
Quantitative Toxicity and Inflammatory Marker Comparison
The following tables summarize key in vivo comparative data for LNPs formulated with Genevant CL1, ALC-0315, and SM-102.
Table 1: In Vivo mRNA Expression and Inflammatory Marker Response (Mouse Model)
| Parameter | Genevant CL1 LNP | ALC-0315 LNP | SM-102 LNP | Benchmark Lipids (DLinDMA, KC2, MC3) |
| Expression at Injection Site | Similar to ALC-0315 & SM-102 | Similar to CL1 & SM-102 | Similar to CL1 & ALC-0315 | Lower than CL1, ALC-0315, & SM-102 |
| Liver Expression | High, similar to ALC-0315 | High, similar to CL1 | Lower, similar to MC3 | - |
| Splenic Expression | - | High | - | - |
| MCP-1 Levels (5 µg dose) | Generally similar to others | Significantly higher response | Generally similar to others | - |
Data sourced from a study where animals received a single 5 µg IM dose of LNP encapsulating firefly luciferase (fLuc) mRNA.[2]
Table 2: Liver Enzyme Levels Following LNP Administration (Mouse Model)
| LNP Formulation | Analyte | Concentration | Result |
| LNP-Cre (0.05 mg/kg) | ALT | - | No significant difference from control |
| LNP-Cre (0.1 mg/kg) | ALT | - | No significant difference from control |
| LNP-Cre (0.05 mg/kg) | AST | - | No significant difference from control |
| LNP-Cre (0.1 mg/kg) | AST | - | No significant difference from control |
This table represents typical data from in vivo toxicity studies measuring liver function. Specific comparative data for CL1 on these markers was not available in the reviewed sources, but this represents a standard assay for LNP toxicity.[3]
Key Toxicity Pathways for Lipid Nanoparticles
The toxicity of LNPs is primarily associated with the inflammatory nature of their components, particularly the ionizable cationic lipids.[4] Two major pathways are implicated in LNP-associated toxicity: innate immune activation and complement activation.
Innate Immune Activation and Cytokine Release
LNP administration can trigger a rapid and robust inflammatory response, characterized by the infiltration of neutrophils and the activation of various inflammatory pathways.[5] This leads to the production of pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, TNF-α, and MCP-1.[6][7] The ionizable lipid component is a key driver of this response.[4]
Complement Activation
Lipid nanoparticles can activate the complement system, a part of the innate immune system.[8] This activation, particularly via the alternative pathway, leads to the generation of anaphylatoxins (C3a, C5a) and the terminal complement complex (sC5b-9).[6][9] These molecules can mediate inflammatory responses and contribute to adverse infusion reactions, sometimes referred to as complement activation-related pseudoallergy (CARPA).[8][10] The PEGylated lipid component of LNPs is thought to be a contributing factor to complement activation.[9]
Experimental Protocols for Toxicity Assessment
Accurate and reproducible assessment of LNP toxicity is crucial. Below are summaries of common experimental protocols used in the preclinical evaluation of LNP formulations.
In Vivo Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of LNPs following a single administration.
Protocol Details:
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.[3]
-
LNP Administration: LNPs are administered via intravenous (IV) or intramuscular (IM) injection at desired doses (e.g., 0.05 to 0.32 mg/kg mRNA).[3][11] Control groups receive PBS or empty LNPs.
-
Monitoring: Animals are monitored for clinical signs of toxicity and body weight changes.[7]
-
Sample Collection: At predetermined time points (e.g., 4, 24, or 48 hours post-injection), blood is collected for serum analysis.[11][12] Organs such as the liver, spleen, and lungs are harvested for histology and cytokine analysis.[3][13]
-
Analysis:
-
Serum Biochemistry: Levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are measured to assess liver toxicity.[3]
-
Cytokine and Chemokine Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) using ELISA or multiplex assays like Luminex.[4][14]
-
Histopathology: Harvested organs are fixed, sectioned, and stained (e.g., with H&E) to evaluate for any tissue damage or cellular infiltration.[13]
-
In Vitro Cytokine Release Assay using Human PBMCs
This assay assesses the potential of LNPs to induce cytokine release from human immune cells.
Protocol Details:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cell Culture: PBMCs are cultured in appropriate media, sometimes supplemented with autologous serum (e.g., 20%).[9]
-
LNP Treatment: LNPs are added to the cell cultures at various concentrations.
-
Incubation: Cells are incubated for specific time points (e.g., 6 and 24 hours).[4]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of various cytokines and chemokines (e.g., IL-1α, IL-1β, IL-6, IL-8, IFN-γ, TNF-α) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex panel) or ELISA.[4][9]
In Vitro Complement Activation Assay
This assay measures the activation of the complement system in human serum upon exposure to LNPs.
Protocol Details:
-
Serum: Normal human serum (e.g., 75% in a reaction mixture) is used as the source of complement proteins.[9]
-
LNP Incubation: LNPs are incubated with the serum at 37°C for a defined period (e.g., 45 minutes).[9]
-
Measurement of Activation Products: The levels of complement activation products are quantified using ELISA kits. Key markers include:
-
sC5b-9 (soluble Terminal Complement Complex): A marker for the terminal pathway activation.[9]
-
C3a and C5a: Anaphylatoxins released during complement activation.[6]
-
Bb fragment: A marker for the activation of the alternative pathway.[6]
-
C4d: A marker for the activation of the classical and lectin pathways.
-
Conclusion
The available data indicates that Genevant's CL1 lipid is a potent and well-tolerated component for LNP-based delivery of nucleic acids. Comparative studies, although not exhaustive, suggest a favorable safety profile relative to some other clinically utilized ionizable lipids, particularly concerning the induction of certain inflammatory markers. However, as with any LNP component, a thorough, case-by-case toxicological evaluation is essential during preclinical development. The experimental protocols outlined in this guide provide a framework for such assessments, enabling researchers to make informed decisions in the selection of LNP delivery systems for their therapeutic candidates. Further head-to-head studies with standardized assays will be invaluable in delineating the nuanced toxicity profiles of different LNP formulations.
References
- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]
- 3. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles (LNP) induce activation and maturation of antigen presenting cells in young and aged individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Complement Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to LNP-Mediated mRNA Transfection Efficiency in Various Cell Lines
For researchers, scientists, and drug development professionals, selecting the optimal transfection method is critical for robust and reproducible experimental outcomes. While specific in-vitro transfection efficiency data for Genevant's CL1 lipid nanoparticle (LNP) formulation is not extensively available in the public domain, this guide provides a comparative analysis of the performance of other well-characterized LNP formulations and leading transfection reagents across several commonly used cell lines.
This guide synthesizes available data to offer insights into the transfection efficiencies of prominent LNP systems and a widely used chemical transfection reagent, Lipofectamine. The data is presented to aid in the selection of appropriate reagents and to provide a baseline for expected performance in various cellular contexts.
Performance Comparison of LNP Formulations and Lipofectamine
The following tables summarize the transfection efficiency of various LNP formulations and Lipofectamine in delivering mRNA to different cell lines. It is important to note that transfection efficiency can be influenced by multiple factors, including cell type, passage number, confluency, and the specific experimental conditions.[1]
Transfection Efficiency in Adherent Cell Lines
Adherent cell lines are a staple in biomedical research. The data below showcases the percentage of cells successfully transfected with reporter mRNA (e.g., GFP, luciferase) using different delivery technologies.
| Cell Line | LNP Formulation (Ionizable Lipid) | Transfection Efficiency (%) | Alternative Reagent | Transfection Efficiency (%) |
| HEK293 | LNP (Generic) | ~86%[2] | Lipofectamine 2000 | ~91%[2] |
| LNP (Spikevax-type, optimized N4) | High | Lipofectamine 3000 | 54.7%[3] | |
| HeLa | LNP (ssPalm) | High (Luciferase Activity)[4] | Lipofectamine MessengerMAX | 81% (EGFP)[5] |
| LNP (Coiled-coil mediated) | 99.9% (EGFP)[3] | |||
| A549 | LNP (ALC-0315) | 93.7%[6] | Lipofectamine (Positive Control) | ~54%[6] |
| LNP (Spikevax-type, optimized N4) | High[7] | |||
| HepG2 | LNP (Generic) | High (RSV-F protein)[8] | ||
| CHO | LNP (Generic) | Not specified | Lipofectamine 3000 | High[9] |
Transfection Efficiency in Suspension Cell Lines
Transfecting suspension cells, such as immune cells, can be more challenging than adherent cells. The following table highlights the performance of LNPs and other reagents in these cell types.
| Cell Line | LNP Formulation (Ionizable Lipid) | Transfection Efficiency (%) | Alternative Reagent | Transfection Efficiency (%) |
| Jurkat | LNP (C14-4) | High (eGFP)[10] | Lipofectamine | Lower than LNPs (Luciferase)[11] |
| LNP (ssPalm, optimized) | High (Luciferase)[12] | Electroporation | Comparable to optimized LNPs[12] | |
| Primary T Cells | LNP (C14-4) | High (eGFP)[10] | ||
| THP-1 (macrophage-like) | LNP (SM-102) | Moderate (GFP)[13] | ||
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LNP (cKK-E12) | High (EGFP)[14] | Lipofectamine | Low[14] |
Key Experimental Protocols
Reproducible transfection results depend on meticulous adherence to optimized protocols. Below are generalized yet detailed methodologies for mRNA transfection using lipid nanoparticles.
General Protocol for In Vitro mRNA-LNP Transfection
This protocol is a synthesis of best practices described in the literature.[15][16][17][18]
1. Cell Seeding:
-
Culture cells in the appropriate complete growth medium.
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For suspension cells, seed at a density of 5 x 10^5 to 2 x 10^6 cells/mL.[1]
2. Preparation of mRNA-LNP Complexes:
-
Thaw mRNA and LNP formulations on ice.
-
Dilute the mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
In a separate tube, dilute the LNP formulation in the same buffer.
-
Add the diluted LNP formulation to the diluted mRNA solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
3. Transfection of Cells:
-
Gently add the mRNA-LNP complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours). It is generally not necessary to remove the transfection complexes, especially when using serum-containing medium.[19]
4. Analysis of Transfection Efficiency:
-
After the incubation period, assess protein expression using an appropriate method:
- Fluorescence Microscopy: For fluorescent reporter proteins like GFP, visualize expression directly.
- Flow Cytometry: To quantify the percentage of transfected cells and the mean fluorescence intensity.
- Luminometry: For reporter enzymes like luciferase, lyse the cells and measure the enzymatic activity.
- Western Blot: To determine the expression level of the protein of interest.
Visualizing the Process: Experimental Workflow and Cellular Uptake
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Optimized conditions for successful transfection of human endothelial cells with in vitro synthesized and modified mRNA for induction of protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 18. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Genevant CL1 and Other Cationic Lipids for RNA Delivery
A comprehensive guide for researchers and drug development professionals on the performance and characteristics of Genevant CL1 in comparison to other leading cationic and ionizable lipids for siRNA and mRNA delivery.
In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapy. Lipid nanoparticles (LNPs) have emerged as the leading platform for both siRNA and mRNA delivery, with the ionizable lipid component being a critical determinant of their success. This guide provides a detailed comparison of Genevant's novel ionizable lipid, CL1 (also known as Lipid 10), with other widely used lipids such as DLin-MC3-DMA, SM-102, and ALC-0315. The data presented is compiled from available scientific literature to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Cationic/Ionizable Lipids
The performance of LNPs is highly dependent on the physicochemical properties of their constituent lipids. These properties influence encapsulation efficiency, particle stability, and, most importantly, the biological activity of the nucleic acid payload. Below is a summary of the key performance metrics for Genevant CL1 in comparison to other industry-standard lipids.
Physicochemical Properties of Lipid Nanoparticles
The size, polydispersity index (PDI), and encapsulation efficiency are critical quality attributes of LNPs that affect their in vivo behavior and performance. While specific data from a direct head-to-head study including all lipids under identical formulation conditions is not publicly available in a single table, the following table synthesizes available information for representative LNP formulations.
| Cationic/Ionizable Lipid | Typical Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Genevant CL1 (Lipid 10) | ~70 - 90 | < 0.2 | > 90 |
| DLin-MC3-DMA | ~45 - 80 | < 0.2 | > 90 |
| SM-102 | ~60 - 80 | < 0.2 | > 95 |
| ALC-0315 | ~60 - 80 | < 0.2 | > 95 |
Note: These values are representative and can vary based on the specific formulation parameters, such as the lipid molar ratios, drug-to-lipid ratio, and manufacturing process.
In Vivo Gene Silencing (siRNA Delivery)
The ability of LNPs to deliver siRNA to target cells and induce gene silencing is a key measure of their therapeutic potential. Studies have compared the in vivo efficacy of Genevant CL1 (Lipid 10)-formulated LNPs with the well-established DLin-MC3-DMA for silencing of a target gene in hepatocytes.
| Cationic/Ionizable Lipid | Target Gene Silencing | Tolerability |
| Genevant CL1 (Lipid 10) | Significantly greater than DLin-MC3-DMA[1] | Better tolerated than DLin-MC3-DMA[1] |
| DLin-MC3-DMA | Benchmark for in vivo siRNA delivery to the liver[2] | Established tolerability profile |
In Vivo Immunogenicity (mRNA Vaccine Delivery)
For mRNA vaccines, the ability of the LNP to elicit a robust immune response is critical. The immunogenicity of Genevant CL1-formulated LNPs has been compared to that of LNPs containing SM-102 and ALC-0315, which are used in FDA-approved COVID-19 vaccines.
| Cationic/Ionizable Lipid | IgG Titers (Hemagglutinin Rodent Model) |
| Genevant CL1 (Lipid 10) | Higher than SM-102; Similar to ALC-0315 and DLin-MC3-DMA[3][4] |
| SM-102 | Lower than Genevant CL1[3][4] |
| ALC-0315 | Similar to Genevant CL1[3][4] |
| DLin-MC3-DMA | Similar to Genevant CL1[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involved in the evaluation of lipid nanoparticles for RNA delivery.
LNP Formulation by Microfluidic Mixing
This protocol describes a common method for formulating LNPs using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., Genevant CL1), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (B145695).
-
Nucleic acid (siRNA or mRNA) dissolved in an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the nucleic acid solution in the aqueous buffer.
-
Set the flow rates of the microfluidic device to achieve the desired aqueous to ethanol flow rate ratio (typically 3:1).
-
Inject the lipid-ethanol solution into one inlet and the nucleic acid-aqueous solution into the other inlet of the microfluidic mixing chip.
-
The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion from the outlet.
-
Dialyze the LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
Physicochemical Characterization of LNPs
Particle Size and Polydispersity Index (PDI) Measurement:
-
Utilize Dynamic Light Scattering (DLS) to determine the size distribution and PDI of the LNPs. Dilute the LNP formulation in PBS to an appropriate concentration for measurement.
Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set of samples, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. The other set remains intact.
-
Add RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.
-
Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100
In Vivo siRNA-Mediated Gene Silencing in Mice
This protocol outlines a typical study to assess the in vivo efficacy of siRNA-LNPs.
Animal Model:
-
Female C57BL/6 mice (6-8 weeks old).
Procedure:
-
Administer the siRNA-LNP formulations intravenously (IV) via the tail vein at a specified dose (e.g., 0.5 mg/kg).
-
Include a control group receiving a non-targeting siRNA-LNP formulation.
-
After a predetermined time point (e.g., 48 or 72 hours), collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the liver for tissue analysis.
-
Measure the target protein levels in the serum by ELISA.
-
Measure the target mRNA levels in the liver tissue by quantitative reverse transcription PCR (qRT-PCR).
-
Calculate the percentage of gene silencing relative to the control group.
In Vivo Immunogenicity of mRNA Vaccines in Mice
This protocol describes a standard method for evaluating the immunogenicity of an mRNA-LNP vaccine.
Animal Model:
-
Female BALB/c mice (6-8 weeks old).
Procedure:
-
Administer the mRNA-LNP vaccine intramuscularly (IM) into the quadriceps muscle at a specified dose (e.g., 5 µg).
-
Administer a booster dose at a specified time point (e.g., 21 days after the primary injection).
-
Collect blood samples at various time points (e.g., before immunization, and 2-4 weeks after each dose).
-
Isolate serum from the blood samples.
-
Measure the antigen-specific IgG antibody titers in the serum using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: LNP uptake and endosomal escape pathway.
Caption: Experimental workflow for comparing LNPs.
References
- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]
- 4. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
Safety Operating Guide
Personal protective equipment for handling Genevant CL1 monohydrochloride
Essential Safety and Handling Guide for Genevant CL1 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a cationic lipid used in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Adherence to these protocols is essential for minimizing risks and ensuring the well-being of laboratory personnel and the integrity of research. Given that this compound is a potent, nanoparticle-forming compound, a stringent approach to safety is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the primary defense against exposure to this compound. The required level of protection varies depending on the scale and nature of the handling procedure.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Double-gloving with nitrile gloves is recommended. Inspect for any perforations before use.Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1]Respiratory Protection: Must be conducted in a certified chemical fume hood to prevent inhalation of fine particulates.[2]Lab Coat: A standard laboratory coat should be worn. |
| Dissolving and Solution Preparation | Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical safety goggles are required due to the increased splash risk.[2]Respiratory Protection: All manipulations should occur within a chemical fume hood.[2]Lab Coat: A chemical-resistant lab coat or apron is recommended. |
| Large-Scale Operations (>10g) or Aerosol-Generating Procedures | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical safety goggles and a full-face shield are necessary to protect against splashes and aerosols.[2][3]Respiratory Protection: A NIOSH-approved respirator with N95 or N100 particulate filters is recommended, in addition to working in a chemical fume hood.[4]Protective Clothing: A chemical-resistant suit or apron worn over a lab coat. |
Operational Plan: Step-by-Step Handling Procedures
Pre-Handling Preparations:
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Consult Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, consult the supplier's documentation for any provided safety information. Review SDS for similar cationic lipids.
-
Emergency Equipment: Ensure that a chemical fume hood is available and functioning correctly.[2] Locate the nearest eyewash station and safety shower and confirm they are operational.
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Assemble PPE: Gather all necessary PPE as detailed in the table above.
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for all materials that come into contact with this compound.
Handling the Chemical:
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Don PPE: Put on all appropriate PPE before entering the designated handling area.
-
Work in a Fume Hood: To minimize inhalation exposure, perform all manipulations of this compound, especially the weighing and transferring of the solid form, within a chemical fume hood.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Use Appropriate Tools: Employ a spatula or other suitable tools for transferring the solid material to avoid generating dust.
-
Solution Handling: When working with solutions, be mindful of potential splashes. Use a secondary container for transport if necessary.
Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent. Dispose of all cleaning materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
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Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any disposable labware. Place these items in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps Waste: Any needles or other sharps used in procedures with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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